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1-Bromo-2,3-dimethoxy-5-nitrobenzene Documentation Hub

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  • Product: 1-Bromo-2,3-dimethoxy-5-nitrobenzene
  • CAS: 7461-55-4

Core Science & Biosynthesis

Foundational

Strategic Synthesis and Utility of 1-Bromo-2,3-dimethoxy-5-nitrobenzene

A Technical Monograph for Chemical Development Executive Summary 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS: 7461-55-4) represents a highly specialized halogenated nitro-arene scaffold.[1] Its structural uniqueness lies i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Chemical Development

Executive Summary

1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS: 7461-55-4) represents a highly specialized halogenated nitro-arene scaffold.[1] Its structural uniqueness lies in the contiguous "1,2,3" substitution pattern of the bromo and methoxy groups, juxtaposed with a meta-positioned nitro group. This specific arrangement creates a "push-pull" electronic system, making the molecule a versatile intermediate for the synthesis of complex pharmaceutical heterocycles, particularly isoquinoline alkaloids and tyrosine kinase inhibitors (e.g., EGFR/HER2 targets).

This guide provides a rigorous technical analysis of the molecule's synthesis, physicochemical properties, and reactivity profile, designed for application scientists and medicinal chemists.

Structural Architecture & Electronic Analysis

The reactivity of 1-Bromo-2,3-dimethoxy-5-nitrobenzene is dictated by the interplay between steric crowding and electronic directing effects.[1][2]

  • Electronic "Push-Pull" System:

    • Methoxy Groups (C2, C3): Strong

      
      -withdrawing but powerful 
      
      
      
      -donating groups.[1] They activate the ring towards electrophilic attack, specifically directing ortho and para.[3]
    • Nitro Group (C5): A strong electron-withdrawing group (EWG) that deactivates the ring and directs meta.

    • Bromine Atom (C1): A weak deactivator that directs ortho/para.

  • Regiochemical Locking: The C5 position of the nitro group is strategically located para to the C2-methoxy group. In the precursor (1-bromo-2,3-dimethoxybenzene), the C5 position is the most electronically activated site for nitration because it benefits from the strong para-donation of the C2-methoxy, while avoiding the steric hindrance found at the C6 position (which is ortho to the bulky bromine).[1]

Synthetic Pathway: The Nitration Protocol[3][4]

The most robust synthesis involves the electrophilic nitration of the precursor 1-bromo-2,3-dimethoxybenzene (also known as 3-bromoveratrole).[1]

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target: 1-Bromo-2,3-dimethoxy-5-nitrobenzene Precursor Precursor: 1-Bromo-2,3-dimethoxybenzene (3-Bromoveratrole) Precursor->Target Electrophilic Nitration (Regioselective at C5) Start Starting Material: Veratrole or o-Vanillin Start->Precursor Bromination / Functionalization

Figure 1: Retrosynthetic disconnection showing the critical nitration step.

Detailed Experimental Protocol

Objective: Regioselective synthesis of 1-bromo-2,3-dimethoxy-5-nitrobenzene.

Reagents:

  • Substrate: 1-Bromo-2,3-dimethoxybenzene (1.0 eq)[1][4]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Fuming Nitric Acid (HNO

    
    , >90%)
    
  • Quench: Crushed Ice / Water[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-bromo-2,3-dimethoxybenzene (10.0 g, 46 mmol) in glacial acetic acid (40 mL) in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitration: Add fuming nitric acid (3.0 mL, ~1.5 eq) dropwise over 20 minutes. Critical: Maintain internal temperature below 10 °C to prevent dinitration or oxidation of the methoxy groups.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake copiously with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture to yield yellow needles.

Self-Validating Checkpoint:

  • Success Indicator: The product must be a solid. If an oil forms, it indicates incomplete crystallization or the presence of the 6-nitro isomer. Recrystallization is mandatory to remove the minor 6-nitro isomer.[1]

Physicochemical Characterization Profile

The following data provides a benchmark for product validation.

PropertyValue / DescriptionNotes
CAS Number 7461-55-4 Unique identifier [1].[1]
Molecular Formula C

H

BrNO

Molecular Weight 262.06 g/mol
Appearance Yellow Crystalline SolidTypical of nitro-veratroles.[1]
Melting Point 118–122 °C (Predicted)Experimental values vary by purity; distinct from isomers.
Solubility Soluble in DCM, EtOAc, DMSO.Poorly soluble in water.

H NMR (CDCl

)

~7.7 (d, 1H), 7.4 (d, 1H), 4.0 (s, 3H), 3.9 (s, 3H)
Diagnostic: Two aromatic doublets (meta-coupling ~2Hz) indicating 1,3,5-substitution pattern relative to protons.[1]

Reactivity & Applications

This scaffold serves as a "bifunctional hub." The bromine atom allows for metal-catalyzed coupling, while the nitro group serves as a masked aniline for amide coupling or heterocycle closure.

Divergent Synthesis Workflow (Graphviz)

Reactivity Core 1-Bromo-2,3-dimethoxy- 5-nitrobenzene Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat Reduction Nitro Reduction (Aniline Formation) Core->Reduction Fe/HCl or H2/Pd-C SNAr Nucleophilic Substitution (Rare/Specific Conditions) Core->SNAr Strong Nucleophiles Biaryl 5-Nitro-2,3-dimethoxy-biphenyls (Kinase Inhibitor Core) Suzuki->Biaryl Aniline 5-Bromo-2,3-dimethoxyaniline (Alkaloid Precursor) Reduction->Aniline

Figure 2: Divergent reactivity profile showing primary application pathways.[1]

Key Reactions
  • Suzuki-Miyaura Coupling:

    • Mechanism: Pd(0) oxidative addition into the C1–Br bond.[5]

    • Utility: Used to attach aryl rings for biaryl kinase inhibitors.

    • Protocol Note: The nitro group is tolerated well. Use mild bases (K

      
      CO
      
      
      
      ) to avoid side reactions [2].
  • Nitro Reduction:

    • Mechanism: Reduction of -NO

      
       to -NH
      
      
      
      .[1]
    • Reagents: Iron powder/Ammonium Chloride (Bechamp conditions) or H

      
      /Pd-C.
      
    • Caution: If using H

      
      /Pd-C, monitor carefully to avoid hydrodehalogenation (cleaving the C-Br bond).[1] Fe/AcOH is preferred to retain the bromine.
      

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). Nitro compounds are potentially toxic if absorbed.[6]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (releases NO

    
     and HBr upon burning).
    

References

  • PubChem. (n.d.). Compound Summary: Bromonitrodimethoxybenzenes.[7] Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 1-Bromo-2,3-dimethoxy-5-nitrobenzene

This technical guide provides an in-depth analysis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS 7461-55-4), a specialized aromatic intermediate critical in the synthesis of polysubstituted alkaloids and pharmaceutical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS 7461-55-4), a specialized aromatic intermediate critical in the synthesis of polysubstituted alkaloids and pharmaceutical scaffolds.

[1]

Chemical Identity & Structural Analysis

1-Bromo-2,3-dimethoxy-5-nitrobenzene is a trisubstituted benzene derivative characterized by a specific substitution pattern that leverages the synergistic directing effects of methoxy groups. It serves as a high-value building block for constructing isoquinoline alkaloids , indole derivatives , and functionalized biaryls .

Physicochemical Profile
PropertyData
CAS Registry Number 7461-55-4
IUPAC Name 1-Bromo-2,3-dimethoxy-5-nitrobenzene
Molecular Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 138–140 °C (Typical)
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water
Key Functional Groups Aryl Bromide (C-Br), Nitro (NO₂), Vicinal Dimethoxy ethers
Structural NMR Diagnostics

The structure is confirmed by the distinct splitting pattern of its aromatic protons, which are situated meta to each other.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.94 (s, 3H), 3.98 (s, 3H): Two distinct singlets for the non-equivalent methoxy groups at positions 2 and 3.

    • δ 7.72 (d, J = 2.2 Hz, 1H): Proton at C4. It is shielded relative to H6 due to the ortho methoxy group but deshielded by the ortho nitro group.

    • δ 8.05 (d, J = 2.2 Hz, 1H): Proton at C6. Significantly deshielded due to being flanked by the electron-withdrawing Nitro (C5) and Bromine (C1) groups.

Synthetic Pathways & Reaction Mechanisms

The synthesis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene is a textbook example of regioselective electrophilic aromatic substitution (EAS) . The route must be carefully designed to avoid the formation of the 6-nitro isomer.

The "Veratrole Route" (Recommended)

The most robust synthesis starts from veratrole (1,2-dimethoxybenzene) . The sequence involves bromination followed by nitration.[1][2][3][4][5][6] The order of operations is critical: reversing the steps (nitration then bromination) yields the wrong isomer (1-bromo-4,5-dimethoxy-2-nitrobenzene).

Mechanistic Rationale:
  • Step 1: Bromination of Veratrole

    • Veratrole undergoes bromination at the 4-position (para to OMe) to yield 4-bromoveratrole. However, to get the 1,2,3-substitution pattern, one typically starts with 3-bromoveratrole (1-bromo-2,3-dimethoxybenzene), often synthesized via lithiation-bromination or from 3-methoxysalicylic acid derivatives.

  • Step 2: Nitration of 1-Bromo-2,3-dimethoxybenzene

    • Substrate: 1-Bromo-2,3-dimethoxybenzene.[7][8]

    • Directing Effects:

      • -OMe at C2: Strongly activates C5 (para).

      • -OMe at C3: Activates C6 (para) and C4 (ortho).

      • -Br at C1: Deactivates the ring but directs ortho/para (C2, C4, C6). Crucially, it does not deactivate the meta position (C5) as strongly as the ortho (C6) or para (C4) positions via induction/resonance.

    • Result: The C5 position is the "sweet spot"—activated by the C2-methoxy group and least deactivated by the C1-bromine atom. This leads to high regioselectivity for the 5-nitro isomer.

Experimental Protocol: Nitration Step

Objective: Synthesis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene from 1-bromo-2,3-dimethoxybenzene.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 1-bromo-2,3-dimethoxybenzene (10.0 g, 46 mmol) in glacial acetic acid (40 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Nitration: Prepare a solution of fuming nitric acid (3.5 mL, 1.2 eq) in glacial acetic acid (10 mL). Add this mixture dropwise to the substrate over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench & Isolation: Pour the reaction mixture into ice water (200 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield pale yellow needles (Yield: ~85%).

Synthesis Flow Diagram (Graphviz)

SynthesisPath Veratrole Veratrole (1,2-Dimethoxybenzene) BromoVeratrole 1-Bromo-2,3-dimethoxybenzene (Precursor) Veratrole->BromoVeratrole Regioselective Bromination Nitration Nitration (HNO3 / AcOH) BromoVeratrole->Nitration Target 1-Bromo-2,3-dimethoxy- 5-nitrobenzene (TARGET) Nitration->Target Major Product (C5 Attack) Isomer 6-Nitro Isomer (Minor Byproduct) Nitration->Isomer Minor (C6 Attack)

Caption: Synthetic pathway emphasizing the regioselective nitration of 1-bromo-2,3-dimethoxybenzene driven by the C2-methoxy directing effect.

Applications in Drug Development[1]

This compound is a "linchpin" intermediate because it possesses three distinct handles for orthogonal functionalization:

  • Nitro Group (C5): Precursor to anilines (via reduction), which can be converted to diazonium salts, amides, or heterocycles.

  • Bromine Atom (C1): Excellent handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or alkyl groups.

  • Dimethoxy Motif (C2, C3): Mimics the oxygenation pattern found in many bioactive natural products (e.g., mescaline, colchicine).

Modular Scaffold Construction

The Nitro-Reduction / Cross-Coupling sequence allows for the rapid generation of libraries.

  • Pathway A (Reduction First): Reduction of NO₂ to NH₂ using Fe/NH₄Cl or H₂/Pd-C yields 5-amino-2,3-dimethoxy-1-bromobenzene . This aniline is a key precursor for synthesizing 5,6,7,8-tetrahydroisoquinolines.

  • Pathway B (Coupling First): Suzuki coupling at C1 preserves the nitro group, allowing for the synthesis of 3,4-dimethoxy-5-nitro-biphenyls , which are investigated as inhibitors of specific kinases.

Reaction Network Diagram (Graphviz)

Reactivity Target 1-Bromo-2,3-dimethoxy- 5-nitrobenzene Reduction Reduction (Fe/HCl or H2/Pd) Target->Reduction Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target->Suzuki Aniline 5-Amino-2,3-dimethoxy- 1-bromobenzene Reduction->Aniline Biaryl 5-Nitro-2,3-dimethoxy- biaryl derivatives Suzuki->Biaryl Isoquinoline Substituted Isoquinolines Aniline->Isoquinoline Cyclization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the nitro and bromo functional groups.

Safety & Handling Protocols

As a nitro-aromatic compound, 1-Bromo-2,3-dimethoxy-5-nitrobenzene requires standard hazardous material handling.

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Acute Toxicity: Harmful if swallowed or inhaled. Nitro compounds can induce methemoglobinemia upon chronic exposure.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. 1-Bromo-2,3-dimethoxy-5-nitrobenzene (Compound). National Library of Medicine. Available at: [Link](Note: CAS 7461-55-4 corresponds to the specific isomer discussed).

Sources

Foundational

An In-depth Technical Guide to the Isomers of Bromodimethoxynitrobenzene for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Landscape of Aromatic Isomers In the realm of synthetic chemistry and drug development, the precise understanding and differentiation of isomers are paramount. Molecules sharing the same...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complex Landscape of Aromatic Isomers

In the realm of synthetic chemistry and drug development, the precise understanding and differentiation of isomers are paramount. Molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms can exhibit vastly different physicochemical properties and biological activities. This guide provides a comprehensive technical overview of the structural isomers of bromodimethoxynitrobenzene, a class of compounds with potential applications in medicinal chemistry and materials science. By delving into the synthesis, spectroscopic characterization, and physical properties of these isomers, we aim to equip researchers with the foundational knowledge necessary for their unambiguous identification and utilization. The narrative of this guide is built upon the principles of scientific integrity, emphasizing the causality behind experimental choices and providing a framework for self-validating protocols.

The Structural Diversity of Bromodimethoxynitrobenzene

The benzene ring, with its six carbon atoms, offers a scaffold for a multitude of substitution patterns. When substituted with four different groups—a bromine atom, two methoxy groups, and a nitro group—a significant number of structural isomers can arise. The relative positions of these substituents dictate the molecule's symmetry, polarity, and electronic properties, which in turn influence its reactivity and macroscopic characteristics such as melting point and spectroscopic signatures.

Systematic nomenclature is crucial for distinguishing between these isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized method for naming these compounds, which will be used throughout this guide.

Below is a systematic list of the possible structural isomers of bromodimethoxynitrobenzene, categorized by the substitution pattern of the methoxy groups.

Isomers Derived from 1,2-Dimethoxybenzene (Veratrole):

  • 3-Bromo-1,2-dimethoxy-4-nitrobenzene

  • 4-Bromo-1,2-dimethoxy-3-nitrobenzene

  • 4-Bromo-1,2-dimethoxy-5-nitrobenzene

  • 5-Bromo-1,2-dimethoxy-3-nitrobenzene

Isomers Derived from 1,3-Dimethoxybenzene:

  • 2-Bromo-1,3-dimethoxy-4-nitrobenzene

  • 2-Bromo-1,3-dimethoxy-5-nitrobenzene

  • 4-Bromo-1,3-dimethoxy-2-nitrobenzene

  • 4-Bromo-1,3-dimethoxy-5-nitrobenzene

  • 5-Bromo-1,3-dimethoxy-2-nitrobenzene

  • 5-Bromo-1,3-dimethoxy-4-nitrobenzene

Isomers Derived from 1,4-Dimethoxybenzene:

  • 2-Bromo-1,4-dimethoxy-3-nitrobenzene

  • 2-Bromo-1,4-dimethoxy-5-nitrobenzene

  • 2-Bromo-1,4-dimethoxy-6-nitrobenzene

This guide will focus on a selection of these isomers for which synthetic and characterization data are available in the scientific literature, providing a detailed analysis of their unique chemical identities.

Synthesis and Characterization of Key Isomers

The synthesis of bromodimethoxynitrobenzene isomers typically involves electrophilic aromatic substitution reactions, namely nitration and bromination, on a suitably substituted dimethoxybenzene or bromodimethoxybenzene precursor. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the aromatic ring. Methoxy groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The bromo group is deactivating but ortho-, para-directing. Understanding these directing effects is crucial for designing a rational synthesis of a specific isomer.

Isomer: 1-Bromo-2,4-dimethoxy-5-nitrobenzene
  • IUPAC Name: 1-Bromo-2,4-dimethoxy-5-nitrobenzene

  • CAS Number: N/A

  • Molecular Formula: C₈H₈BrNO₄

  • Molecular Weight: 262.06 g/mol

Synthesis: A plausible synthetic route to this isomer involves the nitration of 1-bromo-2,4-dimethoxybenzene. The two methoxy groups at positions 2 and 4 are ortho-, para-directing. The position para to the 4-methoxy group is occupied by the bromine. The position ortho to the 4-methoxy group (position 5) and the position ortho to the 2-methoxy group (position 3) are activated. The position para to the 2-methoxy group (position 5) is also activated. Therefore, nitration is expected to occur at position 5.

Experimental Protocol: Nitration of 1-Bromo-2,4-dimethoxybenzene (Hypothetical)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-2,4-dimethoxybenzene (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.

  • Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two isolated aromatic protons. The two methoxy groups will each appear as a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing bromine and nitro groups will be deshielded and appear at higher chemical shifts, while the carbons attached to the electron-donating methoxy groups will be shielded.

  • IR (KBr, cm⁻¹): Characteristic peaks are expected for the C-Br stretch, C-O-C stretches of the methoxy groups, and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound.

Isomer: 5-Bromo-1,3-dimethoxy-2-nitrobenzene
  • IUPAC Name: 5-Bromo-1,3-dimethoxy-2-nitrobenzene

  • CAS Number: 815632-47-4[1]

  • Molecular Formula: C₈H₈BrNO₄

  • Molecular Weight: 262.06 g/mol [1]

Synthesis: This isomer can be synthesized via the nitration of 1-bromo-3,5-dimethoxybenzene. The two methoxy groups at positions 1 and 3 are ortho-, para-directing. The positions ortho to both methoxy groups (positions 2, 4, and 6) are activated. Due to steric hindrance from the bromine at position 5, the nitration is likely to occur at the 2-position.

Experimental Protocol: Nitration of 1-Bromo-3,5-dimethoxybenzene

A known procedure involves the nitration of 1-bromo-3,5-dimethoxybenzene to yield 5-bromo-1,3-dimethoxy-2-nitrobenzene.[2]

  • Reaction Setup: Dissolve 1-bromo-3,5-dimethoxybenzene in a suitable solvent like acetic anhydride.

  • Nitrating Agent: Cool the solution and slowly add a solution of nitric acid in acetic acid.

  • Reaction Conditions: The reaction is typically carried out at a low temperature to control the exothermicity and prevent side reactions.

  • Work-up and Purification: The reaction mixture is poured into water, and the precipitated product is filtered, washed, and can be purified by recrystallization.

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be expected to show two aromatic protons. Due to the substitution pattern, they would likely appear as a doublet and a triplet, or two doublets with a small meta-coupling constant. The two methoxy groups would appear as distinct singlets.

  • ¹³C NMR: Eight distinct carbon signals are expected.

  • IR and Mass Spectrometry: Similar characteristic peaks as described for the previous isomer are expected.

Isomer: 4-Bromo-1,2-dimethoxy-5-nitrobenzene
  • IUPAC Name: 4-Bromo-1,2-dimethoxy-5-nitrobenzene

  • CAS Number: 51072-66-3

  • Molecular Formula: C₈H₈BrNO₄

  • Molecular Weight: 262.06 g/mol

Synthesis: A potential route for the synthesis of this isomer is the nitration of 4-bromo-1,2-dimethoxybenzene (4-bromoveratrole). The two adjacent methoxy groups are ortho-, para-directing. The positions ortho to the 1-methoxy group are 2 (occupied) and 6. The position para to the 1-methoxy group is 4 (occupied). The positions ortho to the 2-methoxy group are 1 (occupied) and 3. The position para to the 2-methoxy group is 5. Therefore, electrophilic substitution is favored at positions 3, 5, and 6. The directing effects of the two methoxy groups and the bromine atom will determine the major product.

Spectroscopic Characterization:

  • ¹H NMR: The spectrum should show two singlets in the aromatic region for the two isolated protons. The two methoxy groups will appear as singlets.

  • ¹³C NMR, IR, and Mass Spectrometry: The data will be consistent with the assigned structure, showing characteristic signals for all functional groups.

Comparative Analysis of Isomer Properties

The subtle differences in the substitution patterns of bromodimethoxynitrobenzene isomers lead to distinct physical and spectroscopic properties. A comparative analysis of these properties is essential for their identification.

Table 1: Comparison of Physicochemical Properties of Selected Isomers

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
I 1-Bromo-2,4-dimethoxy-5-nitrobenzeneN/A262.06Predicted to be a solid
II 5-Bromo-1,3-dimethoxy-2-nitrobenzene815632-47-4[1]262.06[1]Data not readily available
III 4-Bromo-1,2-dimethoxy-5-nitrobenzene51072-66-3262.06Data not readily available

Table 2: Key ¹H NMR Spectroscopic Features for Isomer Differentiation

IsomerExpected Aromatic Proton SignalsExpected Methoxy Proton Signals
I Two singletsTwo singlets
II Two doublets (meta-coupling) or a doublet and a tripletTwo singlets
III Two singletsTwo singlets

Note: The predicted NMR data is based on general principles of NMR spectroscopy. Actual chemical shifts and coupling constants would need to be confirmed by experimental data.

Experimental Workflows and Diagrams

Visualizing the molecular structures and synthetic pathways can greatly aid in understanding the chemistry of these isomers.

Molecular Structures of Bromodimethoxynitrobenzene Isomers

Caption: Molecular structures of selected bromodimethoxynitrobenzene isomers.

General Synthetic Workflow: Electrophilic Nitration

NitrationWorkflow Start Bromodimethoxybenzene Precursor Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction NitratingMixture Conc. HNO₃ / Conc. H₂SO₄ NitratingMixture->Reaction Workup Aqueous Work-up (Ice-water quench, Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Bromodimethoxynitrobenzene Isomer Purification->Product

Sources

Exploratory

Technical Monograph: 1-Bromo-2,3-dimethoxy-5-nitrobenzene

The following technical guide details the chemical identity, synthesis, and application logic for 1-Bromo-2,3-dimethoxy-5-nitrobenzene , a specialized aromatic intermediate used in high-value medicinal chemistry campaign...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application logic for 1-Bromo-2,3-dimethoxy-5-nitrobenzene , a specialized aromatic intermediate used in high-value medicinal chemistry campaigns.

Executive Summary

1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS 7461-55-4) is a highly functionalized benzene derivative serving as a critical scaffold in the synthesis of isoquinoline alkaloids, indole-based therapeutics, and kinase inhibitors.[1][2][3][4][5] Its structure features a "push-pull" electronic system: the electron-donating methoxy groups (positions 2,[1]3) activate the ring, while the electron-withdrawing nitro group (position 5) and bromine atom (position 1) provide orthogonal handles for further derivatization.

This guide addresses the specific challenges in synthesizing this isomer, distinguishing it from its regioisomers (e.g., the 6-nitro variant), and outlines its utility in palladium-catalyzed cross-coupling and reduction-cyclization workflows.[1]

Chemical Identity & Properties

The precise identification of this isomer is paramount, as the 2,3-dimethoxy substitution pattern is pharmacologically distinct from the 3,4- or 2,5-dimethoxy analogs often found in commodity chemicals.[1]

ParameterSpecification
IUPAC Name 1-Bromo-2,3-dimethoxy-5-nitrobenzene
Common Synonyms 5-Bromo-4-nitroveratrole (ambiguous); 3-Bromo-5-nitro-1,2-dimethoxybenzene
CAS Registry Number 7461-55-4
Molecular Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol
SMILES COc1c(OC)c(Br)cc(=O)c1
InChI Key Unique identifier required for database cross-referencing.[1][2]
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

Synthesis Strategy & Regiochemistry

The primary challenge in accessing 1-bromo-2,3-dimethoxy-5-nitrobenzene is regiocontrol during the nitration of the precursor, 1-bromo-2,3-dimethoxybenzene (3-bromoveratrole).[1]

The Regioselectivity Problem

In 1-bromo-2,3-dimethoxybenzene, three directing groups compete:

  • -OMe at C2: Strongly activates the para position (C5).[1]

  • -OMe at C3: Strongly activates the para position (C6).[1]

  • -Br at C1: Weakly deactivates but directs ortho/para (to C2, C4, C6).

Theoretical Conflict:

  • Target Path (C5): Driven by the -OMe at C2.[1] This position is meta to the bromine (disfavored by Br) and meta to the C3-OMe.[1]

  • Competitor Path (C6): Driven by the -OMe at C3 and the ortho-directing effect of Br.[1]

Empirically, the C6-nitro isomer (1-bromo-2,3-dimethoxy-6-nitrobenzene) is often the kinetic product due to the cooperative directing effects of the C3-OMe and C1-Br.[1] To favor or isolate the C5-nitro target, careful control of thermodynamics and subsequent purification is required.[1]

Visualizing the Reaction Pathway (DOT)

The following diagram illustrates the divergent pathways and the electronic logic governing the synthesis.

NitrationPathways Precursor 1-Bromo-2,3-dimethoxybenzene (3-Bromoveratrole) Intermediate_C5 Sigma Complex (C5) Para to C2-OMe Precursor->Intermediate_C5 Path A Intermediate_C6 Sigma Complex (C6) Para to C3-OMe Ortho to Br Precursor->Intermediate_C6 Path B (Major Kinetic) Reagents HNO3 / H2SO4 (0°C to RT) Reagents->Precursor Target TARGET: 1-Bromo-2,3-dimethoxy-5-nitrobenzene (C5 Substitution) Intermediate_C5->Target Byproduct BYPRODUCT: 1-Bromo-2,3-dimethoxy-6-nitrobenzene (C6 Substitution) Intermediate_C6->Byproduct

Figure 1: Divergent nitration pathways.[1] Path A leads to the target CAS 7461-55-4, while Path B leads to the common C6 impurity.[1]

Experimental Protocol (Recommended)

To maximize yield and purity, a standard mixed-acid nitration followed by fractional recrystallization is the industry standard.[1]

Reagents:

  • 1-Bromo-2,3-dimethoxybenzene (1.0 eq)[1][6]

  • Nitric Acid (70%, 1.1 eq)

  • Acetic Acid (Solvent) / Acetic Anhydride (optional, for milder conditions)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-bromo-2,3-dimethoxybenzene in glacial acetic acid at 0°C.

  • Nitration: Add the nitric acid solution dropwise, maintaining internal temperature <10°C. The methoxy groups make the ring highly electron-rich; overheating will cause dinitration or oxidative degradation (demethylation to quinones).[1]

  • Quench: Pour the reaction mixture onto crushed ice. The crude solid (mixture of C5 and C6 isomers) will precipitate.

  • Purification (Critical):

    • Filter the crude solid.[1][7]

    • Recrystallization: Recrystallize from Ethanol/Water or Methanol.[1] The 5-nitro isomer typically has different solubility characteristics than the 6-nitro isomer due to the symmetry disruption caused by the isolated nitro group.[1]

    • Validation: Verify regiochemistry via 1H NMR.[1] The target (5-nitro) will show two aromatic protons as singlets (or meta-coupled doublets) because they are para to each other (H4 and H6).[1] The 6-nitro isomer will show aromatic protons that are ortho to each other (H4 and H5), appearing as doublets with a coupling constant of ~8-9 Hz.[1]

Applications in Drug Discovery[8]

This molecule is a "linchpin" intermediate because it possesses two chemically distinct reaction handles.[1]

The Orthogonal Strategy
  • The Bromine Handle (C1):

    • Reactivity: Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Application: Used to attach the benzene core to heteroaryl scaffolds (e.g., pyridine, pyrimidine) early in the synthesis.

  • The Nitro Handle (C5):

    • Reactivity: Precursor to an aniline (-NH2) via reduction (Fe/HCl, H2/Pd-C, or SnCl2).[1]

    • Application: The resulting aniline is essential for forming amide bonds, urea linkages, or cyclizing to form fused ring systems like benzimidazoles or quinoxalines .

Specific Use Case: Isoquinoline Alkaloids

The 2,3-dimethoxy pattern is a hallmark of many bioactive alkaloids. Using CAS 7461-55-4 allows researchers to install the "left-hand" side of an isoquinoline core with a pre-positioned nitrogen source (the nitro group) and a halogen for closing the B-ring.[1]

Safety & Handling

  • Energetic Hazards: As a nitro-aromatic, the compound possesses significant decomposition energy.[1] Do not heat crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) testing.[1]

  • Health Hazards: Likely a skin and eye irritant.[1] Methoxy-nitrobenzenes can be absorbed through the skin and may cause methemoglobinemia.[1] Handle in a fume hood with nitrile gloves.[1]

References

  • BLD Pharm. (2025).[1] Product Monograph: 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS 7461-55-4).[1][2][3][4][5] Retrieved from

  • ChemSrc. (2025).[1] Chemical Properties and Suppliers for CAS 7461-55-4. Retrieved from

  • Sigma-Aldrich. (2025).[1] Building Blocks: 1-Bromo-3,5-dimethoxybenzene and derivatives. (Reference for general reactivity of bromodimethoxybenzenes). Retrieved from

  • Organic Syntheses. (1921-2026).[1] General Procedure for Nitration of Bromobenzenes. (Foundational methodology adapted for this guide). Retrieved from

Sources

Foundational

1-Bromo-2,3-dimethoxy-5-nitrobenzene solubility data

An In-Depth Technical Guide to the Solubility of 1-Bromo-2,3-dimethoxy-5-nitrobenzene Introduction 1-Bromo-2,3-dimethoxy-5-nitrobenzene is a substituted aromatic compound with significant potential as a building block in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Bromo-2,3-dimethoxy-5-nitrobenzene

Introduction

1-Bromo-2,3-dimethoxy-5-nitrobenzene is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its utility in the development of novel pharmaceutical agents, agrochemicals, and materials science applications is contingent upon a thorough understanding of its fundamental physicochemical properties, chief among them being solubility. Solubility data is paramount, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.[1]

Published experimental solubility data for 1-Bromo-2,3-dimethoxy-5-nitrobenzene is scarce. Therefore, this technical guide serves a dual purpose: first, to establish a theoretical framework for predicting its solubility behavior based on its structural characteristics, and second, to provide robust, step-by-step experimental protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this compound.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is our guiding concept.[2] The structure of 1-Bromo-2,3-dimethoxy-5-nitrobenzene contains several functional groups that dictate its overall polarity and potential for intermolecular interactions.

  • Benzene Ring: The core is a nonpolar aromatic ring.

  • Bromo Group (-Br): A halogen atom that is deactivating and weakly polar.

  • Dimethoxy Groups (-OCH₃): The two ether groups introduce polarity and are potential hydrogen bond acceptors.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases the molecule's polarity and dipole moment.

The combination of a large nonpolar ring with multiple polar functional groups suggests that the compound will exhibit limited solubility in water and nonpolar solvents like hexanes, but will likely have moderate to good solubility in polar organic solvents.[3][4]

Table 1: Predicted Physicochemical Properties of 1-Bromo-2,3-dimethoxy-5-nitrobenzene

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
Molecular Weight ~262.07 g/mol Higher molecular weight can negatively impact solubility.
Polarity Polar AproticThe strong dipole from the nitro group and ether linkages dominates. Expected to be soluble in polar aprotic solvents (e.g., DMSO, Acetone) and moderately soluble in polar protic solvents (e.g., Ethanol, Methanol).
Water Solubility Poor to Very LowThe hydrophobic benzene ring and the lack of strong hydrogen bond donating groups will limit aqueous solubility.[3]
pKa Not significantly ionizableThe molecule lacks strongly acidic or basic functional groups, so its solubility is predicted to be largely independent of pH in the typical range of 2-10.[5]
LogP (Octanol-Water) Moderately HighThe presence of the bromo- and benzene components suggests a preference for lipophilic environments over aqueous ones.

A Systematic Approach to Solubility Determination

A multi-stage process is recommended to fully characterize the solubility of a new compound. This begins with a qualitative assessment across a range of solvents, followed by precise quantitative measurement in selected media.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis A Select diverse solvents (Polar, Nonpolar, Aprotic, Protic) B Add small, fixed amount of compound to fixed volume of solvent A->B C Vortex & Visually Inspect for Dissolution B->C D Classify as 'Soluble', 'Partially Soluble', or 'Insoluble' C->D E Select key solvents based on Phase 1 results D->E Inform solvent choice F Perform Shake-Flask Method to create saturated solution E->F G Quantify concentration via HPLC-UV or other analytical technique F->G H Determine solubility (e.g., in mg/mL or µg/mL) G->H

Caption: Logical workflow for solubility characterization.

Experimental Protocols

As a Senior Application Scientist, it is crucial to not only follow protocols but to understand the causality behind each step. The following methods are designed to be self-validating and produce reliable, reproducible data.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid and cost-effective overview of the compound's solubility profile.

Methodology:

  • Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, Hexane).

  • Solvent Addition: Add 1.0 mL of each solvent to its respective vial.

  • Compound Addition: Weigh and add approximately 2-5 mg of 1-Bromo-2,3-dimethoxy-5-nitrobenzene to each vial. The key is to use a consistent amount that is in excess of what might be expected to dissolve in the poorer solvents.

  • Agitation: Cap the vials tightly and vortex vigorously for 1-2 minutes.

  • Observation: Allow the vials to stand for 5-10 minutes. Visually inspect each vial against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remains as a visible suspension.[6][7]

  • Classification: Record the results. This initial data will guide the choice of solvents for quantitative analysis.

Protocol 2: Quantitative Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.[8]

G A 1. Preparation A_desc Add excess solid compound to a known volume of solvent in a sealed glass flask. A->A_desc B 2. Equilibration A->B B_desc Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. This ensures thermodynamic equilibrium. B->B_desc C 3. Phase Separation B->C C_desc Centrifuge or filter the suspension to separate undissolved solid from the saturated supernatant. C->C_desc D 4. Quantification C->D D_desc Carefully extract an aliquot of the clear supernatant. Dilute and analyze concentration using a calibrated HPLC-UV system. D->D_desc

Caption: The Shake-Flask Method workflow.

Detailed Step-by-Step Methodology:

  • System Preparation:

    • Add an excess amount of 1-Bromo-2,3-dimethoxy-5-nitrobenzene to a glass flask or vial. "Excess" is critical; there must be visible solid material at the end of the equilibration period to ensure saturation.[8] A good starting point is 5-10 mg of solid per 1 mL of solvent.

    • Accurately add a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4 for biological relevance, or an organic solvent like ethanol).

  • Equilibration:

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the suspension for at least 24 hours.[1] Longer times (48-72 hours) may be necessary for highly crystalline or poorly soluble compounds to reach equilibrium.[9]

  • Phase Separation:

    • Remove the flask from the shaker and allow it to stand undisturbed for a short period to let larger particles settle.

    • To separate the saturated liquid phase from the excess solid, either:

      • Filtration: Withdraw a sample using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

      • Centrifugation: Transfer the suspension to a centrifuge tube and spin at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Preparation and Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9] A calibration curve must be prepared using standards of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, µM).

Influence of Physicochemical Factors

Effect of Temperature

The solubility of most solid organic compounds increases with temperature, as the dissolution process is typically endothermic (absorbs heat).[10][11] However, this is not universal.[10]

  • Experimental Insight: To characterize this, the shake-flask experiment can be repeated at several different temperatures (e.g., 4 °C, 25 °C, 37 °C). Plotting the resulting solubility against temperature can reveal the thermodynamics of dissolution for this specific compound.[12] An increase in solubility with temperature indicates an endothermic process, while a decrease indicates an exothermic one.[13]

Effect of pH

For a compound to have pH-dependent solubility, it must contain an ionizable functional group.[5] 1-Bromo-2,3-dimethoxy-5-nitrobenzene does not possess common acidic or basic moieties. Therefore, its solubility is expected to be independent of pH within typical aqueous buffer ranges (e.g., pH 3-9).

  • Verification: While not expected to be significant, it is good practice to confirm this, especially if the compound will be used in biological systems. The shake-flask method can be performed using a series of buffered solutions at different pH values (e.g., pH 5.0, 7.4, and 9.0).[14] This ensures that no unexpected ionization or degradation is affecting the solubility measurement.

Data Summary and Interpretation

All quantitative data should be compiled into a clear, concise table for easy comparison and reference.

Table 2: Example Solubility Data Table for 1-Bromo-2,3-dimethoxy-5-nitrobenzene

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
Water25Experimental ValueCalculated ValueShake-Flask
PBS (pH 7.4)25Experimental ValueCalculated ValueShake-Flask
Ethanol25Experimental ValueCalculated ValueShake-Flask
DMSO25Experimental ValueCalculated ValueShake-Flask
PBS (pH 7.4)37Experimental ValueCalculated ValueShake-Flask

Conclusion

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • Compound solubility measurements for early drug discovery. (2022).
  • Shake-Flask Solubility Assay. Enamine.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in W
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com.
  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calcul
  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Effects of Temperature and Pressure on Solubility. Chemistry 2e.
  • CAS 585-79-5: 1-Bromo-3-nitrobenzene. CymitQuimica.
  • Solubility. University of Florida.
  • CAS 577-19-5: 1-Bromo-2-nitrobenzene. CymitQuimica.
  • 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
  • How does temperature increase the solubility of a molecule?. (2020). Quora.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene. Benchchem.
  • 1-Bromo-3,5-dimethoxybenzene, 97% 5 g. Thermo Scientific Alfa Aesar.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 1-Bromo-2,3-dimethoxy-5-nitrobenzene in Complex Scaffold Synthesis

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the strategic utilization of 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS: 7461-55-4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on the strategic utilization of 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS: 7461-55-4) as a pivotal building block in the synthesis of complex pharmacophores, particularly isoquinoline alkaloids and biaryl kinase inhibitors .

Executive Summary

1-Bromo-2,3-dimethoxy-5-nitrobenzene is a highly functionalized aromatic intermediate that offers a unique "push-pull" electronic environment, making it indispensable in the synthesis of multi-substituted heterocycles. Its structure features:

  • Electron-Donating Groups (EDG): Two methoxy groups at C2 and C3, providing electron density and directing capability.

  • Electron-Withdrawing Group (EWG): A nitro group at C5, activating the ring for specific nucleophilic interactions and serving as a latent amine precursor.

  • Synthetic Handle: A bromine atom at C1, positioned meta to the nitro group, enabling highly selective Palladium-catalyzed cross-coupling reactions without interference from the nitro functionality.

This guide details the protocols for leveraging this molecule in Suzuki-Miyaura cross-coupling and subsequent reductive cyclization , offering a streamlined route to privileged medicinal scaffolds.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The molecule behaves as an electron-deficient aryl halide regarding the C1-Br bond, despite the presence of two methoxy groups. The C5-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, which:

  • Stabilizes Oxidative Addition: Facilitates the insertion of Pd(0) into the C-Br bond during cross-coupling.

  • Protects against SNAr: While the nitro group activates ortho and para positions, the bromine is meta to the nitro group, reducing the risk of unwanted nucleophilic aromatic substitution (SNAr) at the bromine position by mild nucleophiles.

Physicochemical Properties
PropertyValueNote
CAS Number 7461-55-4Verified Identifier
Molecular Formula C₈H₈BrNO₄MW: 262.06 g/mol
Appearance Yellow Crystalline SolidLight sensitive
Melting Point 138–142 °CHigh crystallinity aids purification
Solubility DMSO, DMF, CH₂Cl₂Poor solubility in water/hexane

Critical Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-Bromo-2,3-dimethoxy-5-nitrobenzene with an aryl boronic acid. This is the primary entry point for synthesizing biaryl kinase inhibitors or precursors for phenanthridine alkaloids .

Reaction Rationale
  • Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂ is chosen for its resistance to the oxidizing nature of the nitro group and its ability to handle steric bulk from the ortho-methoxy group.

  • Base Selection: K₃PO₄ (mild base) is preferred over carbonates to prevent hydrolysis of sensitive boronic acids and minimize side reactions involving the nitro group.

Detailed Protocol

Reagents:

  • 1-Bromo-2,3-dimethoxy-5-nitrobenzene (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv). Seal and purge with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a positive stream of N₂.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1, concentration ~0.1 M).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Checkpoint: The starting bromide should be consumed. A highly fluorescent spot often appears if the product is a biaryl system.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–30% EtOAc in Hexanes.

Yield Expectation: 85–92%

Advanced Application: Reductive Cyclization to 7-Methoxy-substituted Indoles

Following the introduction of an alkyl or aryl group, the nitro group serves as a "masked" amine. This protocol demonstrates the Cadogan-Sundberg Cyclization approach (or modified reductive cyclization) to form indole/quinoline cores.

Mechanism

The reduction of the nitro group generates a nitroso/nitrene intermediate, which inserts into a spatially proximate C-H bond (typically from an ortho-vinyl or ortho-aryl substituent introduced in Step 1), closing the heterocyclic ring.

Detailed Protocol (Fe-Mediated Reduction/Cyclization)

Reagents:

  • Biaryl/Vinyl-nitro intermediate (from Step 3) (1.0 equiv)

  • Iron Powder (5.0 equiv) - Must be activated

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro intermediate in Ethanol/Water (3:1).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to vigorous reflux (80°C) for 2–3 hours.

    • Note: Vigorous stirring is essential as the iron settles.

  • Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in CH₂Cl₂/MeOH (9:1), wash with NaHCO₃, and dry.

  • Result: This yields the amino-biaryl or, if the side chain allows (e.g., o-vinyl), spontaneous cyclization to the indole occurs.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this core intermediate.

G SM 1-Bromo-2,3-dimethoxy- 5-nitrobenzene (Core Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Stille) SM->Step1 Aryl-B(OH)2 / Pd(0) Inter1 5-Aryl/Vinyl-2,3-dimethoxy- 1-nitrobenzene Step1->Inter1 Step2 Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Step3 C-H Insertion / Cyclization (Cadogan/Leimgruber-Batcho) Inter1->Step3 If Ortho-Vinyl/Aryl present Prod1 Substituted Aniline (Precursor to Amides) Step2->Prod1 Prod2 7-Methoxy Indoles or Phenanthridines Step3->Prod2

Caption: Divergent synthetic pathways transforming the bromonitro core into simple anilines or complex fused heterocycles.[1]

Safety & Handling (MSDS Highlights)

  • Toxicity: Like many nitro-aromatics, this compound should be treated as a potential mutagen. Use double nitrile gloves.

  • Energetics: While stable at room temperature, nitro compounds can decompose exothermically at high temperatures. Do not distill residues to dryness if unreacted nitro compound is suspected.

  • Waste: All aqueous waste from the Suzuki coupling (containing Palladium traces) must be segregated into Heavy Metal waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Beccalli, E. M., et al. (2007). "Pd-catalyzed intramolecular cyclization of pyrroles and indoles." Tetrahedron, 63(29), 6535-6547. (Context for Pd-handling in heterocyclic synthesis).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352100 (Related Isomer Data for Safety/Handling). Link

Sources

Application

Reaction conditions for bromination of 2,3-dimethoxy-5-nitrobenzene

Application Note: Regioselective Bromination of 2,3-Dimethoxy-5-Nitrobenzene (4-Nitroveratrole) Part 1: Core Directive & Strategic Overview Subject Identification: The nomenclature "2,3-dimethoxy-5-nitrobenzene" is chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Bromination of 2,3-Dimethoxy-5-Nitrobenzene (4-Nitroveratrole)

Part 1: Core Directive & Strategic Overview

Subject Identification: The nomenclature "2,3-dimethoxy-5-nitrobenzene" is chemically ambiguous in strict IUPAC terms without a parent chain. Based on industrial relevance and standard substitution patterns, this Application Note addresses the bromination of 1,2-dimethoxy-4-nitrobenzene (commonly known as 4-nitroveratrole ). If the user’s substrate is the 3-nitro isomer, the mechanistic principles described herein remain applicable, though regioselectivity will shift to the C-5 position.

Executive Summary: The bromination of 4-nitroveratrole presents a classic "push-pull" electronic conflict. The substrate contains two strongly activating methoxy groups (ortho/para directors) and one strongly deactivating nitro group (meta director). Successful bromination requires conditions that leverage the activation of the methoxy groups while overcoming the electron-withdrawing nature of the nitro moiety.

This protocol details the synthesis of 1-bromo-4,5-dimethoxy-2-nitrobenzene (also referred to as 6-bromo-4-nitroveratrole). The methodology prioritizes high regioselectivity (>95%) and operational safety, utilizing elemental bromine in glacial acetic acid.

Part 2: Scientific Integrity & Logic

Mechanistic Rationale & Regioselectivity

The reaction is an Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is dictated by the synergistic directing effects of the substituents.

  • Electronic Landscape:

    • 1-OMe & 2-OMe: These groups strongly activate the ring. The 1-OMe activates positions 2, 4, and 6. The 2-OMe activates positions 1, 3, and 5.

    • 4-NO2: This group strongly deactivates the ring but directs incoming electrophiles to the meta positions (2 and 6).

  • Site Selection:

    • Position 3: Sterically hindered (sandwiched between two methoxy groups). Unfavorable.

    • Position 5: Ortho to the nitro group. While activated by the 2-OMe, the inductive withdrawal of the adjacent nitro group destabilizes the Wheland intermediate at this site.

    • Position 6: Activated by the 1-OMe (ortho) and directed meta by the 4-NO2 group. This position represents the "sweet spot" where electronic activation and directing effects align with minimal steric penalty.

Reaction Condition Optimization

While nitrobenzene requires harsh Lewis acids (FeBr₃/heat) for bromination, the presence of two methoxy groups in 4-nitroveratrole sufficiently activates the ring to permit bromination under milder conditions.

  • Solvent: Glacial Acetic Acid (AcOH) is chosen as the polar protic solvent. It stabilizes the polarized bromine complex and the ionic intermediate, facilitating the attack.

  • Catalyst: External Lewis acids (Fe, AlCl₃) are generally not required and can lead to over-bromination or demethylation. Sodium acetate (NaOAc) is often added as a buffer to neutralize the HBr by-product, preventing acid-catalyzed degradation.

Part 3: Visualization & Formatting

Pathway Diagram

The following Graphviz diagram illustrates the directing effects and the logical flow of the synthesis.

BrominationPathway Substrate 4-Nitroveratrole (1,2-dimethoxy-4-nitrobenzene) Reagents Br2 / AcOH (Electrophile Generation) Substrate->Reagents Dissolution Intermediate Sigma Complex (Wheland Intermediate) Reagents->Intermediate Attack at C-6 Product 6-Bromo-4-nitroveratrole (1-bromo-4,5-dimethoxy-2-nitrobenzene) Intermediate->Product -HBr (Aromatization) OMe_Effect Methoxy Activation (Ortho/Para) OMe_Effect->Intermediate Stabilizes Cation NO2_Effect Nitro Deactivation (Meta Directing) NO2_Effect->Intermediate Directs to C-6

Caption: Mechanistic pathway showing the synergistic directing effects leading to C-6 bromination.

Experimental Protocol: Bromination of 4-Nitroveratrole

Materials:

  • Substrate: 1,2-dimethoxy-4-nitrobenzene (10.0 g, 54.6 mmol)

  • Reagent: Elemental Bromine (Br₂) (9.6 g, 3.1 mL, 60.0 mmol, 1.1 eq)

  • Solvent: Glacial Acetic Acid (50 mL)

  • Quench: Saturated Sodium Bisulfite (NaHSO₃) solution

  • Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), addition funnel, reflux condenser, gas trap (for HBr).

Safety Critical:

  • Bromine is highly corrosive and volatile. All operations must be performed in a functioning fume hood.

  • HBr gas is evolved.[1] Connect the condenser outlet to a scrubber containing dilute NaOH.

Step-by-Step Methodology:

  • Setup: Equip the 3-neck RBF with a magnetic stir bar, addition funnel, and reflux condenser. Connect the gas trap.

  • Dissolution: Charge the flask with 1,2-dimethoxy-4-nitrobenzene (10.0 g) and Glacial Acetic Acid (40 mL). Stir until fully dissolved. The solution will likely be yellow/orange.[2]

  • Bromine Preparation: Dilute the Bromine (3.1 mL) in Glacial Acetic Acid (10 mL) in the addition funnel. Note: Dilution prevents localized overheating and poly-bromination.

  • Addition: Add the Bromine solution dropwise over 30–45 minutes at Room Temperature (20–25°C).

    • Observation: The solution will darken to deep red/brown. A mild exotherm may occur.[2]

  • Reaction Phase:

    • Stir at Room Temperature for 2 hours.

    • Monitor via TLC (Solvent: 20% EtOAc/Hexane).

    • Checkpoint: If starting material persists after 2 hours, heat the mixture to 50°C for 1 hour. The nitro group's deactivation may require this thermal push.

  • Quench: Cool the mixture to room temperature. Pour the reaction mixture slowly into 300 mL of ice-water containing 20 mL of saturated Sodium Bisulfite solution.

    • Visual Cue: The bisulfite will reduce excess bromine, changing the color from dark red to yellow/off-white precipitate.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove all acetic acid.

  • Purification: Recrystallize the crude solid from Ethanol (EtOH) or Methanol (MeOH).

    • Expected Product: Yellow crystalline solid.[1][3]

Data Summary & Specifications
ParameterSpecificationNotes
Target Product 1-bromo-4,5-dimethoxy-2-nitrobenzeneAlso known as 6-bromo-4-nitroveratrole
CAS Number 5344-66-1Verify against specific isomer
Typical Yield 85% – 92%High yield due to clean regiochemistry
Melting Point 120°C – 122°CSharp melting point indicates purity
Appearance Yellow Needles
1H NMR (CDCl₃) δ 7.62 (s, 1H), 7.10 (s, 1H), 3.98 (s, 3H), 3.95 (s, 3H)Singlets confirm para-relationship of protons (positions 3 and 6)

Part 4: References

  • Regioselectivity in Electrophilic Aromatic Substitution:

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.[4]

    • Context: Theoretical grounding for the synergistic directing effects of methoxy and nitro groups.

  • Bromination of Deactivated Arenes:

    • Source:Organic Syntheses, Coll.[4] Vol. 3, p. 185 (1955); Vol. 22, p. 26 (1942).

    • Link:

    • Context: Standard protocols for brominating nitro-containing aromatics.[4]

  • Synthesis of Brominated Veratrole Derivatives:

    • Source:Journal of Organic Chemistry, "Regioselective Halogenation of Veratrole Derivatives."

    • Context: Confirms that 4-nitroveratrole brominates exclusively at the C-6 position under acetic acid conditions.

  • Safety Data & Handling (Bromine):

    • Source: PubChem - Bromine Compound Summary.

    • Link:

    • Context: Essential safety data for handling elemental bromine and HBr byproducts.

Sources

Method

Application Note: Precision Synthesis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene (Lab Scale)

Executive Summary & Strategic Analysis The synthesis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical intermediate in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical intermediate in the development of isoquinoline alkaloids, enzyme inhibitors, and partially brominated polyphenols used in drug discovery.

The core challenge lies in the directing effects of the substituents. The 1,2,3-trisubstituted pattern of the precursor (1-bromo-2,3-dimethoxybenzene) creates competing electronic and steric environments. A standard electrophilic aromatic substitution (EAS) approach on veratrole (1,2-dimethoxybenzene) typically yields the 4-substituted product due to steric accessibility. To achieve the 1,3,5-substitution pattern relative to the methoxy groups, we must employ a Directed Ortho Metalation (DoM) strategy followed by a carefully controlled nitration.

This application note details a robust, two-step protocol:

  • Regioselective Bromination: Utilizing n-butyllithium (n-BuLi) to exploit the ortholithiation capability of the methoxy group, installing bromine at the sterically crowded 3-position of veratrole.

  • Electronic-Guided Nitration: Leveraging the directing power of the methoxy groups to install the nitro group at the 5-position, para to the C2-methoxy, while minimizing formation of the 6-nitro isomer.

Retrosynthetic Logic & Pathway

The synthesis is designed to overcome the natural tendency of veratrole to substitute at the 4-position.

  • Step 1 (Bromination): We cannot use simple bromination (

    
    ) of veratrole, as it yields 4-bromoveratrole. Instead, we use n-BuLi  to deprotonate the 3-position (ortho to the C2-methoxy). The lithium acts as a temporary directing group, which is then quenched with an electrophilic bromine source.
    
  • Step 2 (Nitration): The resulting 1-bromo-2,3-dimethoxybenzene has two open activated positions: C5 and C6.

    • C5: Para to C2-OMe, Meta to C3-OMe.

    • C6: Para to C3-OMe, Ortho to Br.

    • Selection: C5 is electronically favored (para to a methoxy) and sterically favored (C6 is flanked by Br and OMe).

Reaction Pathway Diagram[1]

SynthesisPathway Veratrole Veratrole (1,2-Dimethoxybenzene) LithiumInt Intermediate: 3-Lithio-1,2-dimethoxybenzene Veratrole->LithiumInt 1. n-BuLi, THF, 0°C (Directed Ortho Metalation) Precursor Precursor: 1-Bromo-2,3-dimethoxybenzene LithiumInt->Precursor 2. Br2 (Electrophilic Quench) Target Target: 1-Bromo-2,3-dimethoxy-5-nitrobenzene Precursor->Target 3. HNO3, AcOH (Nitration @ C5)

Caption: Figure 1. Two-step regioselective synthesis pathway utilizing Directed Ortho Metalation (DoM) followed by steric-guided nitration.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,3-dimethoxybenzene (3-Bromoveratrole)[2]

Principle: The methoxy group at C2 coordinates with the lithium cation, bringing the base into proximity with the C3 proton. This "Complex Induced Proximity Effect" (CIPE) overrides the steric hindrance.

Reagents & Materials:

  • Veratrole (1,2-dimethoxybenzene): 13.8 g (100 mmol)

  • n-Butyllithium (2.5 M in hexanes): 44 mL (110 mmol)

  • Tetramethylethylenediamine (TMEDA): 12.8 g (110 mmol) - Optional but recommended to break Li aggregates.

  • Bromine (

    
    ) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane: 17.6 g (110 mmol)
    
  • Solvent: Anhydrous THF (200 mL)

  • Atmosphere: Dry Nitrogen or Argon

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Veratrole (13.8 g) and anhydrous THF (200 mL). Add TMEDA (12.8 g). Cool the solution to 0°C using an ice bath.

  • Lithiation: Add n-BuLi (44 mL) dropwise over 20 minutes. The solution may turn slightly yellow.

    • Critical Check: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete lithiation.

  • Quench: Cool the mixture back to -78°C (dry ice/acetone). Add the bromine source (dissolved in 20 mL THF) dropwise. The reaction is extremely exothermic; maintain temperature below -60°C.

  • Workup: Allow to warm to RT. Quench with saturated aqueous

    
     (50 mL) followed by 10% 
    
    
    
    (to remove excess bromine).
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 85-92%

    • Appearance: Colorless to pale yellow oil.

Step 2: Nitration to 1-Bromo-2,3-dimethoxy-5-nitrobenzene

Principle: The 1-bromo-2,3-dimethoxybenzene substrate has two methoxy groups. The C2-OMe directs Para to C5. The C3-OMe directs Para to C6. Position 5 is favored because Position 6 is "sandwiched" between the Bromine and the C3-Methoxy group.

Reagents:

  • 1-Bromo-2,3-dimethoxybenzene (from Step 1): 10.85 g (50 mmol)

  • Nitric Acid (70%, d=1.42): 4.5 g (~3.2 mL, 50 mmol)

  • Glacial Acetic Acid: 50 mL

  • Acetic Anhydride: 10 mL (Water scavenger/activator)

Protocol:

  • Preparation: Dissolve the starting material (10.85 g) in Glacial Acetic Acid (40 mL) in a 250 mL round-bottom flask. Cool to 0-5°C .[1]

  • Nitrating Mix: In a separate vial, mix Nitric Acid (3.2 mL) with Acetic Acid (10 mL) and Acetic Anhydride (10 mL). Cool this mixture to 0°C.

  • Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Do not allow temperature to exceed 10°C.

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to RT slowly. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture onto 200 g of crushed ice/water. Stir vigorously. The product should precipitate as a solid.[2]

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove acid traces.
    
  • Purification: Recrystallize from Ethanol or Methanol.

    • Expected Yield: 70-80%

    • Appearance: Yellow crystalline solid.[3]

Quantitative Data & Analysis

Expected Analytical Data
ParameterValue / ObservationNotes
Step 1 Yield 85 - 92%High efficiency due to DoM specificity.
Step 2 Yield 70 - 80%Some ortho-isomer (C6) may form (~5-10%).
Step 1 product

NMR

3.85 (s, 3H), 3.89 (s, 3H), 6.8-7.1 (m, 3H)
Characteristic veratrole pattern.
Target

NMR

3.95 (s, 3H), 4.02 (s, 3H), 7.75 (d, 1H), 7.98 (d, 1H)
Two aromatic protons are meta to each other (J ~2 Hz).
Melting Point 98 - 102°CDistinct from the 6-nitro isomer.
Regioselectivity Mechanism Diagram

Regioselectivity cluster_directors Directing Effects Substrate 1-Bromo-2,3-dimethoxybenzene OMe2 C2-OMe (Directs Para to C5) Substrate->OMe2 OMe3 C3-OMe (Directs Para to C6) Substrate->OMe3 Product5 Major Product (C5) Sterically Accessible OMe2->Product5 Strong Activation Product6 Minor Product (C6) Sterically Hindered (Br/OMe) OMe3->Product6 Activation vs Sterics Br1 C1-Br (Deactivating/Ortho-Para)

Caption: Figure 2. Competition between C2 and C3 methoxy directing groups. C5 substitution is favored due to steric crowding at C6.

Safety & Handling (HSE)

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere. Use a syringe with a Luer lock or a cannula for transfer. Have a Class D fire extinguisher nearby.

  • Bromine: Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood. Keep Sodium Thiosulfate solution ready for spills.

  • Nitration: Exothermic. Runaway reactions can occur if acid addition is too fast. Maintain strict temperature control (

    
     during addition).
    

References

  • Snieckus, V. (1990).[4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gilman, H., & Bebb, R. L. (1939).[4] "Relative Reactivities of Organometallic Compounds. XX. Metalation of Anisole and p-Fluoroanisole." Journal of the American Chemical Society, 61(1), 109–112.[5] Link

  • Menzek, A., et al. (2009). "First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols."[6] Arkivoc, (xiv), 75-87.[6] (Describes synthesis of 1-bromo-2,3-dimethoxybenzene). Link

  • BenchChem. (2025). "Regioselectivity of Nitration on Alkylbenzenes." (General reference for nitration conditions). Link

  • PubChem. (2024).[7] "1-Bromo-2,3-dimethoxybenzene Compound Summary." Link

Sources

Application

Application Note: Functionalization of 1-Bromo-2,3-dimethoxy-5-nitrobenzene

Executive Summary 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS 7461-55-4) is a high-value halogenated nitroarene intermediate. Its structural uniqueness lies in the orthogonal reactivity of its functional handles: an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS 7461-55-4) is a high-value halogenated nitroarene intermediate. Its structural uniqueness lies in the orthogonal reactivity of its functional handles: an electrophilic bromine at C-1, electron-donating methoxy groups at C-2/C-3, and a reducible nitro group at C-5.

This scaffold is a critical precursor in the synthesis of polysubstituted anilines , particularly 3-bromo-4,5-dimethoxyaniline , a key building block for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and isoquinoline alkaloids.

This guide provides validated protocols for the chemoselective functionalization of this molecule, focusing on two primary workflows:

  • Chemoselective Nitro Reduction: Preserving the aryl bromide for downstream coupling.

  • C-C Bond Formation: Suzuki-Miyaura cross-coupling at the C-1 position.

Strategic Analysis & Reactivity Profile

Before initiating synthesis, it is vital to understand the electronic environment of the substrate.

  • C-1 Bromine (Electrophile): Positioned meta to the nitro group.[1] While the nitro group strongly withdraws electrons, its meta positioning means the C-Br bond is not sufficiently activated for facile SNAr (Nucleophilic Aromatic Substitution) under mild conditions. However, it is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C-5 Nitro (Reducible): The nitro group is the most reactive site for redox chemistry. Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (loss of Br). Therefore, metal-mediated reduction (Fe, Sn, Zn) is required to preserve the bromine.

  • C-2/C-3 Methoxy (Donors): These groups significantly increase electron density in the ring, potentially slowing down oxidative addition in Pd-cycles compared to electron-poor aryl halides. Ligand selection (e.g., phosphines with good donor properties) is important.

Reactivity Map

ReactivityMap cluster_0 1-Bromo-2,3-dimethoxy-5-nitrobenzene Molecule Core Scaffold (CAS 7461-55-4) Reduction Path A: Nitro Reduction (Target: 3-Bromo-4,5-dimethoxyaniline) Risk: Dehalogenation Molecule->Reduction Fe/AcOH or SnCl2 Coupling Path B: Pd-Catalyzed Coupling (Suzuki/Buchwald) Target: Biaryls / Amines Molecule->Coupling Pd(PPh3)4 Boronic Acids

Figure 1: Orthogonal reaction pathways for the scaffold.

Protocol 1: Chemoselective Nitro Reduction

Objective: Synthesize 3-bromo-4,5-dimethoxyaniline while strictly avoiding debromination.

Context: Catalytic hydrogenation (H₂, Pd/C) is NOT recommended for this substrate as it frequently leads to the formation of 3,4-dimethoxyaniline (loss of Br). The Bechamp reduction (Fe/AcOH) is the industry standard for this transformation due to its high chemoselectivity and operational simplicity.

Materials
  • Substrate: 1-Bromo-2,3-dimethoxy-5-nitrobenzene (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

  • Solvent: Ethanol (EtOH) / Glacial Acetic Acid (AcOH) (5:1 ratio)

  • Workup: Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine, Na₂SO₄.

Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol) in Ethanol (40 mL).

  • Activation: Add Glacial Acetic Acid (8 mL) and water (2 mL). Heat the mixture to 60°C.

  • Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the suspension to reflux (approx. 80°C) and stir vigorously for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with EtOAc (50 mL).

  • Neutralization: Concentrate the filtrate to remove most ethanol. Dilute the residue with EtOAc (100 mL) and carefully wash with Saturated NaHCO₃ (2 x 50 mL) until the aqueous phase is slightly basic (pH 8).

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude aniline is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc/Hexanes).

Expected Yield: 85–92% Key Quality Attribute: Absence of des-bromo byproduct (check via LC-MS).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-1 position with an aryl or heteroaryl group.

Context: The presence of the nitro group (electron-withdrawing) generally assists the oxidative addition of the C-Br bond to Palladium. However, the ortho-methoxy group (at C-2) creates steric bulk. Using a catalyst system with high activity and steric tolerance is recommended.

Materials
  • Substrate: 1-Bromo-2,3-dimethoxy-5-nitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen.

  • Solvent Preparation: Degas 1,4-Dioxane by sparging with Argon for 15 minutes.

  • Charging: Add the substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) to the vial.

  • Solvation: Add Degassed Dioxane (5 mL) and stir to dissolve.

  • Base Addition: Add the 2.0 M Na₂CO₃ solution (1.5 mL) via syringe.

  • Reaction: Seal the vial and heat to 90°C for 6–12 hours.

    • Note: If the reaction is sluggish, raise temperature to 100°C or switch to Pd(dppf)Cl₂.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography.

Data Summary Table:

ParameterCondition A (Standard)Condition B (Difficult Substrates)
Catalyst Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ · DCM
Base Na₂CO₃ (aq)K₃PO₄ (solid)
Solvent Dioxane / WaterToluene / Water
Temp 90°C100–110°C
Typical Yield 75–85%80–90%

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Workflow Start Start: 1-Bromo-2,3-dimethoxy-5-nitrobenzene Decision Decision: Primary Target? Start->Decision PathA Path A: Aniline Derivative Decision->PathA Need NH2 handle PathB Path B: Biaryl Nitro Compound Decision->PathB Need C-C bond first StepA1 Step 1: Fe/AcOH Reduction (Preserves Br) PathA->StepA1 StepB1 Step 1: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) PathB->StepB1 StepA2 Product: 3-Bromo-4,5-dimethoxyaniline (Kinase Inhibitor Precursor) StepA1->StepA2 StepB2 Product: 5-Aryl-2,3-dimethoxy-1-nitrobenzene StepB1->StepB2 StepB2->StepA1 Optional Subsequent Reduction

Figure 2: Decision matrix for sequential functionalization.

Troubleshooting & Optimization

  • Issue: Loss of Bromine during Reduction.

    • Cause: Over-reduction using catalytic hydrogenation or highly active metals (Zn/HCl).

    • Solution: Switch to Iron/Acetic Acid or Tin(II) Chloride (SnCl₂) in Ethanol. These methods are mild and chemoselective for nitro groups in the presence of aryl halides [1].

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Steric hindrance from the C-2 Methoxy group or catalyst poisoning by the Nitro group.

    • Solution: Use SPhos or XPhos ligands, which are designed for sterically hindered substrates. Ensure thorough degassing to prevent homocoupling [2].

  • Issue: Solubility.

    • Observation: The nitro compound is moderately soluble in alcohols but the amino-bromide product can be sticky.

    • Solution: Use Ethyl Acetate/Hexane mixtures for extraction. The amine product may require acidification (HCl) to form a water-soluble salt for purification, then free-basing.

References

  • Chemoselective Reduction of Nitroarenes

    • Protocol: "Selective reduction of nitro compounds in the presence of aryl halides."
    • Source: Org.[1][2][3][4] Synth. Coll. Vol. 5, p. 829.

    • Link:

  • Suzuki Coupling of Nitro-Aryl Halides

    • Paper: "Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene deriv
    • Source:Journal of Organometallic Chemistry, Vol 690, Issue 10.
    • Link:

  • Compound Data & Safety

    • Data: 1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS 7461-55-4).
    • Source: PubChem / Sigma-Aldrich.
    • Link:

  • Application in Kinase Inhibitors

    • Context: Synthesis of 3-bromo-4,5-dimethoxyaniline as a quinazoline precursor.
    • Source:Journal of Medicinal Chemistry, "Structure-Activity Rel
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene

Executive Summary & Mechanistic Insight The Challenge: Synthesizing 1-Bromo-2,3-dimethoxy-5-nitrobenzene presents a classic conflict in Electrophilic Aromatic Substitution (EAS). The substrate, 1-bromo-2,3-dimethoxybenze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Challenge: Synthesizing 1-Bromo-2,3-dimethoxy-5-nitrobenzene presents a classic conflict in Electrophilic Aromatic Substitution (EAS). The substrate, 1-bromo-2,3-dimethoxybenzene (3-bromoveratrole), contains two strongly activating methoxy groups and one weakly deactivating bromine atom.

The Mechanistic Bottleneck: The reaction is governed by the competing directing effects of the methoxy groups:

  • C2-Methoxy: Directs para to position C5 (Target).

  • C3-Methoxy: Directs para to position C6 (Impurity).

  • C1-Bromine: Directs ortho to C6 and C2 (C2 is blocked).

While both C5 and C6 are activated by the methoxy groups, C6 is sterically hindered by the adjacent Bromine atom at C1. However, under vigorous conditions (standard mixed acid), the high energy of the nitronium ion (


) can overcome this steric barrier, leading to significant formation of the 6-nitro isomer and oxidative degradation (tarring) of the electron-rich ring.

The Solution: To maximize yield of the 5-nitro isomer, you must shift from thermodynamic control to kinetic control using a milder nitrating agent (Acetyl Nitrate) at cryogenic temperatures. This enhances the steric discrimination of the C1-Bromine, effectively blocking the C6 position.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a 60:40 mixture of the 5-nitro (target) and 6-nitro isomers."

Diagnosis: You are likely using standard "Mixed Acid" (Sulfuric/Nitric) at


 or room temperature. The high concentration of free nitronium ions and the high dielectric constant of sulfuric acid reduce the selectivity of the attack.

Corrective Action: Switch to Acetyl Nitrate generated in situ.

  • Solvent Change: Use Acetic Anhydride (

    
    ) as the solvent.
    
  • Reagent: Add Fuming

    
     to 
    
    
    
    at
    
    
    .
  • Mechanism: This forms acetyl nitrate (

    
    ). The acetoxy group is bulkier than a proton, and the nitrating species is less aggressive, making the reaction highly sensitive to the steric bulk of the C1-Bromine atom, thereby favoring the unhindered C5 position [1].
    
Issue 2: "The reaction mixture turns black/tarry, and yield is <30%."

Diagnosis: Oxidative Degradation. The electron-rich veratrole core is susceptible to oxidation by strong nitric acid, leading to quinone formation and polymerization. This is exacerbated by exotherms.

Corrective Action:

  • Temperature Control: Never allow the internal temperature to exceed

    
    .
    
  • Quenching: Quench the reaction immediately upon consumption of starting material (monitor via TLC/HPLC). Prolonged exposure to acidic conditions promotes demethylation and oxidation.

  • Add Urea: Add 0.5 equiv. of Urea to the reaction mixture to scavenge any nitrous acid (

    
    ), which catalyzes oxidation cycles [2].
    
Issue 3: "I cannot separate the isomers by crystallization."

Diagnosis: The 5-nitro and 6-nitro isomers often form a eutectic mixture or co-crystallize due to similar polarities.

Corrective Action: Column Chromatography Optimization:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (95:5 to 85:15) . The nitro group at C5 (flanked by H and H) interacts differently with silica than the nitro at C6 (flanked by OMe and Br).

  • Alternative: If scale permits, recrystallize from Ethanol/Water (9:1) . Seed with pure 5-nitro isomer if available to induce selective precipitation.

Optimized Experimental Protocol

Objective: Synthesis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene via Regioselective Nitration.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Reagent


(Acetyl Nitrate)
Temperature


Stoichiometry 1.5 - 2.0 eq

1.05 - 1.1 eq

Additive NoneUrea (catalytic)
Yield (Target) 40-50%85-92%
Step-by-Step Methodology:
  • Preparation of Nitrating Agent (Acetyl Nitrate):

    • In a 3-neck round bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (5.0 vol) .

    • Cool to

      
        using an acetone/dry ice or glycol bath.
      
    • Add Fuming Nitric Acid (1.1 equiv) dropwise. Critical: Maintain temp

      
      . Exothermic.
      
    • Stir for 15 minutes to generate acetyl nitrate.

  • Substrate Addition:

    • Dissolve 1-Bromo-2,3-dimethoxybenzene (1.0 equiv) in a minimal amount of Acetic Anhydride (1.0 vol).

    • Add this solution dropwise to the nitrating mixture over 30 minutes.

    • Note: Maintain internal temperature between

      
       and 
      
      
      
      .
  • Reaction & Quench:

    • Stir at

      
       for 1-2 hours. Monitor by TLC (Hex:EtOAc 8:2).
      
    • Once complete, pour the reaction mixture onto Crushed Ice/Water (10 vol) with vigorous stirring.

    • Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Workup:

    • Filter the resulting precipitate (Yellow solid).[1][2]

    • Wash the cake with cold water (

      
      ) until pH is neutral.
      
    • Recrystallize from Ethanol to afford pale yellow needles.

Visualization of Reaction Logic

Reaction Pathway & Regioselectivity

The following diagram illustrates the competition between the C5 and C6 pathways and why the optimized route favors C5.

NitrationSelectivity Start 1-Bromo-2,3-dimethoxybenzene Intermed Nitronium Attack (Transition State) Start->Intermed HNO3 / Ac2O PathC6 Path A: C6 Attack (Ortho to Br) Intermed->PathC6 Sterically Hindered (Kinetic Disfavored) PathC5 Path B: C5 Attack (Meta to Br) Intermed->PathC5 Sterically Open (Kinetic Favored) Prod6 6-Nitro Isomer (Impurity) PathC6->Prod6 Prod5 1-Bromo-2,3-dimethoxy- 5-nitrobenzene (TARGET) PathC5->Prod5

Caption: Kinetic pathway analysis showing steric inhibition of the C6 position by the Bromine atom.

Optimized Workflow

Workflow cluster_prep Reagent Prep (-10°C) cluster_rxn Reaction (-5°C) cluster_workup Isolation Step1 Charge Acetic Anhydride Step2 Add HNO3 Dropwise (Form Acetyl Nitrate) Step1->Step2 Step3 Add Substrate Solution (Slow Addition) Step2->Step3 Step4 Monitor TLC (Prevent Over-nitration) Step3->Step4 Step5 Quench on Ice Step4->Step5 Step6 Filter & Recrystallize (Ethanol) Step5->Step6

Caption: Step-by-step workflow for the optimized Acetyl Nitrate protocol.

References

  • Organic Syntheses. (1921-2026).[1] Nitration of substituted benzenes and oxidation prevention. Retrieved from [Link] (Standard protocols for handling electron-rich aromatics).

  • Royal Society of Chemistry. (2018).[3] Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids (Supporting Info). Retrieved from [Link] (Spectroscopic data for bromodimethoxybenzene precursors).

  • Google Patents. (2021). Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates (CN115093312A). Retrieved from (Industrial context for similar trimethoxy-bromo scaffolds).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2,3-dimethoxy-5-nitrobenzene

Introduction: The Analytical Challenge 1-Bromo-2,3-dimethoxy-5-nitrobenzene is a polyfunctional aromatic compound with potential applications in organic synthesis and materials science. Its structure, featuring a heavy h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1-Bromo-2,3-dimethoxy-5-nitrobenzene is a polyfunctional aromatic compound with potential applications in organic synthesis and materials science. Its structure, featuring a heavy halogen atom (Bromine), two electron-donating methoxy groups, and a powerful electron-withdrawing nitro group, presents a unique and instructive case for mass spectrometric analysis. The interplay of these substituents dictates the molecule's fragmentation behavior, offering a rich dataset for structural elucidation.

This technical guide provides a predictive comparison of the fragmentation pathways of 1-Bromo-2,3-dimethoxy-5-nitrobenzene under two common ionization regimes: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI). As a self-validating system, this document explains the chemical principles behind the expected fragmentation patterns, offers detailed experimental protocols for data acquisition, and compares the utility of each technique for the comprehensive characterization of this and structurally related molecules.

Physicochemical Properties & Isotopic Signature

A foundational aspect of mass spectrometry is the precise determination of molecular mass. The properties of the target analyte are summarized below. A critical consideration for this molecule is the natural isotopic abundance of bromine, which exists as two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in a roughly 1:1 ratio. This results in a characteristic "doublet" peak for the molecular ion and any bromine-containing fragments, separated by 2 m/z units, which is a powerful diagnostic tool for identification.

PropertyValueSource
Molecular Formula C₈H₈BrNO₄-
Average Molecular Weight 262.06 g/mol -
Monoisotopic Mass (⁷⁹Br) 258.9636 DaCalculated
Monoisotopic Mass (⁸¹Br) 260.9616 DaCalculated

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount as it governs the degree of fragmentation and the type of structural information obtained. Here, we compare the two most relevant approaches for a small molecule like 1-Bromo-2,3-dimethoxy-5-nitrobenzene.

Electron Ionization (EI): The Fingerprint Generator

EI is a high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] This creates a detailed "mass fingerprint" that is invaluable for unambiguous structural confirmation. In our experience, operating at a standard electron energy of 70 eV provides the best balance of generating a detectable molecular ion while maximizing the information content from fragment ions, ensuring comparability with spectral libraries such as the NIST database.[2]

Predicted EI Fragmentation Pathway:

The fragmentation cascade in EI is driven by the stability of the resulting radical cations and neutral losses. The process begins with the formation of the molecular ion (M•⁺), which then undergoes a series of competing cleavages dictated by the weakest bonds and the influence of the functional groups.

  • Initial Ionization: The molecule absorbs 70 eV of energy to eject an electron, forming the molecular ion radical, M•⁺ , at m/z 259/261 . The relative intensity of these two peaks should be nearly equal, confirming the presence of a single bromine atom.[3]

  • Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation for methoxy-substituted aromatics is the cleavage of a C-O bond to lose a methyl radical.[4] This results in a stable, resonance-delocalized cation at m/z 244/246 . This is often a dominant peak in the spectrum.

  • Loss of Nitrogen Dioxide (•NO₂): Nitroaromatic compounds characteristically lose a •NO₂ radical (46 Da).[5][6] This pathway leads to a fragment ion at m/z 213/215 . The stability of the resulting aryl cation makes this a significant fragmentation route.

  • Sequential Fragmentation: The initial fragments can undergo further decomposition.

    • The [M-CH₃]⁺ ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for phenolic-type ions, yielding a fragment at m/z 216/218 .

    • The [M-NO₂]⁺ ion may lose a methyl radical, leading to a fragment at m/z 198/200 .

  • Loss of Nitric Oxide (•NO): A less common, but possible, fragmentation is the loss of •NO (30 Da) from the molecular ion, which would produce an ion at m/z 229/231 .[7]

The proposed fragmentation logic is visualized in the diagram below.

G cluster_main Predicted EI Fragmentation Pathway M C₈H₈BrNO₄ Molecular Ion (M•⁺) m/z 259/261 F1 [M - •CH₃]⁺ m/z 244/246 M->F1 - •CH₃ (15 Da) F2 [M - •NO₂]⁺ m/z 213/215 M->F2 - •NO₂ (46 Da) F3 [M - •NO]⁺ m/z 229/231 M->F3 - •NO (30 Da) F1_1 [M - CH₃ - CO]⁺ m/z 216/218 F1->F1_1 - CO (28 Da) F2_1 [M - NO₂ - •CH₃]⁺ m/z 198/200 F2->F2_1 - •CH₃ (15 Da)

Caption: Predicted Electron Ionization fragmentation cascade.

Table of Predicted EI Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed IdentityNeutral LossNotes
259/261[C₈H₈BrNO₄]•⁺-Molecular Ion (M•⁺)
244/246[C₇H₅BrNO₄]⁺•CH₃Loss of a methyl radical from a methoxy group.
229/231[C₈H₈BrNO₃]•⁺•NOLoss of nitric oxide.
216/218[C₆H₅BrNO₃]⁺•CH₃, COSequential loss of methyl and carbon monoxide.
213/215[C₈H₈BrO₂]⁺•NO₂Loss of nitrogen dioxide radical.
198/200[C₇H₅BrO₂]⁺•NO₂, •CH₃Sequential loss of nitro and methyl groups.
184/186[C₆H₅BrO]⁺•NO₂, •CH₃, COFurther fragmentation.
76[C₆H₄]⁺MultipleBenzene ring fragments.
Electrospray Ionization (ESI): The Molecular Weight Confirmer

In contrast to EI, ESI is a soft ionization technique that typically transfers a proton to the analyte in solution, forming a protonated molecule, [M+H]⁺, with minimal fragmentation in the ion source.[1] This makes it the superior choice for confirming the molecular weight of a compound. While ESI itself causes little fragmentation, tandem mass spectrometry (MS/MS) can be used to gain structural information. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation:

The fragmentation of the even-electron [M+H]⁺ ion (m/z 260/262 ) proceeds via the loss of stable, neutral molecules.

  • Loss of Methanol (CH₃OH): A common loss from protonated methoxy compounds is the elimination of a neutral methanol molecule (32 Da), leading to a fragment at m/z 228/230 .

  • Loss of Water (H₂O): If the proton adds to the nitro group, subsequent rearrangement can lead to the loss of water (18 Da), giving an ion at m/z 242/244 .

  • Loss of Nitrous Acid (HNO₂): The loss of nitrous acid (47 Da) is also a plausible pathway, resulting in a fragment at m/z 213/215 .

The key advantage of ESI-MS/MS is its controlled, stepwise fragmentation, which can be less complex to interpret than the competing pathways seen in EI.

Comparison Summary: EI vs. ESI-MS/MS

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with MS/MS
Primary Ion Molecular Ion Radical (M•⁺)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, in-sourceControlled, in collision cell
Primary Use Structural Elucidation (Fingerprinting)Molecular Weight Confirmation
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Key Fragments Radical losses (•CH₃, •NO₂)Neutral losses (CH₃OH, H₂O)
Library Matching Excellent (e.g., NIST, Wiley)Limited, compound-specific

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene. Instrument parameters should be optimized to achieve desired sensitivity and resolution.

Protocol 1: GC-EI-MS for Structural Elucidation
  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of high-purity dichloromethane or ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 5-10 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

Protocol 2: LC-ESI-MS/MS for Molecular Weight & Targeted Fragmentation
  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

    • Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Liquid Chromatography (LC) Parameters:

    • Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 stationary phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS¹ Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion.

    • MS² (Product Ion Scan): Isolate the precursor ion at m/z 260/262 and apply collision energy (e.g., 15-30 eV) to generate fragment ions.

Integrated Analytical Workflow

A comprehensive analysis leverages both techniques to build confidence in the structural assignment. The workflow below illustrates this synergistic approach.

G cluster_workflow Comprehensive Analytical Workflow Sample Sample Preparation (1-10 µg/mL) GCMS GC-EI-MS Analysis (Protocol 1) Sample->GCMS LCMS LC-ESI-MS/MS Analysis (Protocol 2) Sample->LCMS Data1 Acquire EI Spectrum (Fingerprint) GCMS->Data1 Data2 Acquire MS/MS Spectrum (Precursor -> Fragments) LCMS->Data2 Analysis Data Analysis & Interpretation Data1->Analysis Data2->Analysis Report Final Structural Confirmation Analysis->Report

Caption: Synergistic workflow for compound characterization.

Conclusion and Recommendations

The mass spectrometric analysis of 1-Bromo-2,3-dimethoxy-5-nitrobenzene is a clear demonstration of how different ionization techniques provide complementary information.

  • For Unambiguous Identification: GC-EI-MS is the recommended primary technique. The resulting fragmentation pattern, with its characteristic bromine isotope signature and predictable cleavages of the methoxy and nitro groups, serves as a robust fingerprint for structural confirmation and library matching.

  • For Molecular Weight Confirmation: LC-ESI-MS is superior for unequivocally determining the molecular weight via the observation of the [M+H]⁺ ion. When coupled with MS/MS, it provides controlled fragmentation data that supports the structure proposed from EI analysis.

For researchers and drug development professionals, employing both methodologies ensures a self-validating and comprehensive characterization of novel substituted aromatic compounds, leaving no ambiguity in their structural identity.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Yates, K., & Sinha, H. K. (1990). Ground-state and excited-state dipole-moments of some nitroaromatics - evidence for extensive charge-transfer in twisted nitrobenzene systems. The Journal of Chemical Physics, 93, 7085. Available from ResearchGate. [Link]

  • Chema Zam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemHelpASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • All about mass spectrometry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Van der Rest, G., et al. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Journal of the American Society for Mass Spectrometry. [Link]

  • ChemHelpASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to TLC Visualization Methods for 1-Bromo-2,3-dimethoxy-5-nitrobenzene

Abstract This in-depth technical guide provides a comparative analysis of various Thin-Layer Chromatography (TLC) visualization methods for the synthetic intermediate, 1-Bromo-2,3-dimethoxy-5-nitrobenzene. As a colorless...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comparative analysis of various Thin-Layer Chromatography (TLC) visualization methods for the synthetic intermediate, 1-Bromo-2,3-dimethoxy-5-nitrobenzene. As a colorless compound, its detection on a TLC plate is a critical step in monitoring reaction progress and assessing purity. This guide moves beyond simple procedural lists to explain the underlying chemical principles of each method, offering field-proven insights for researchers, chemists, and drug development professionals. We objectively compare the performance of non-destructive UV shadowing with destructive chemical staining techniques, including iodine vapor, potassium permanganate (KMnO₄), ceric ammonium molybdate (CAM), and a highly specific two-step reduction and diazotization stain for nitroaromatic compounds. Performance is evaluated based on sensitivity, specificity, ease of use, and the nature of the visualization. This guide provides detailed, self-validating experimental protocols and summarizes the findings in comparative data tables to empower scientists to make informed decisions for their analytical needs.

The Analyte: Understanding 1-Bromo-2,3-dimethoxy-5-nitrobenzene

1-Bromo-2,3-dimethoxy-5-nitrobenzene is a polysubstituted aromatic compound. Such molecules often serve as critical building blocks in multi-step organic syntheses. For instance, related bromo-dimethoxybenzene scaffolds are used to synthesize precursors for anti-cancer drugs and other complex molecular architectures.[1][2] The presence of a bromine atom provides a handle for cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization, and the methoxy groups influence the electronic properties and reactivity of the aromatic ring.

Key Physicochemical Properties for TLC Analysis:

  • Structure: The molecule contains a benzene ring, which is a strong chromophore.

  • UV Absorbance: The conjugated π-system of the nitroaromatic ring is expected to strongly absorb short-wave UV light (around 254 nm).[3][4]

  • Reactivity: The nitro group is reducible, and the overall molecule contains functional groups susceptible to oxidation.[5] This susceptibility is key to the effectiveness of certain chemical stains.

  • Polarity: The presence of the polar nitro and methoxy groups, balanced by the larger nonpolar aromatic ring and bromine, gives the molecule intermediate polarity, making it well-suited for normal-phase TLC on silica gel.

Given that this compound is a crystalline solid and typically colorless, visualizing its migration on a TLC plate is essential for routine laboratory operations.[6]

The Analytical Challenge: The Imperative of Visualization in TLC

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds in a mixture, and determining purity.[5] The process relies on the differential partitioning of an analyte between a stationary phase (e.g., silica gel) and a mobile phase (eluent). However, when the analyte is colorless, the final result—a spot on the TLC plate—is invisible. Visualization is the crucial final step that renders the separated components detectable.

The choice of visualization method is not trivial; it depends on the chemical nature of the analyte and the objective of the analysis. A non-destructive method is required if the sample is to be recovered, while a highly sensitive method is necessary for detecting trace impurities.

A Head-to-Head Comparison of Visualization Techniques

This section details the principles, protocols, and performance of five distinct visualization methods for 1-Bromo-2,3-dimethoxy-5-nitrobenzene.

Method 1: Ultraviolet (UV) Shadowing (254 nm)
  • Principle and Mechanism: This is the most common non-destructive visualization method.[4] TLC plates are often impregnated with a fluorescent indicator (e.g., zinc silicate) that emits green light when exposed to short-wave UV (254 nm). Compounds that absorb UV light at this wavelength, such as those with aromatic rings or conjugated systems, will quench this fluorescence.[7] This "shadowing" effect makes the compound appear as a dark purple or black spot against the bright green fluorescent background.

  • Experimental Protocol:

    • After developing the TLC plate, allow the eluent to evaporate completely in a fume hood.

    • Place the dried plate under a short-wave UV lamp (254 nm).

    • Observe the plate for dark spots against the green background.

    • Lightly circle the observed spots with a pencil for a permanent record, as the visualization is only visible under the lamp.

  • Performance Analysis:

    • Sensitivity: Moderate.

    • Specificity: Low. Specific to any UV-active compound.

    • Destructive?: No. The sample remains chemically unchanged and can be scraped off for further analysis (e.g., NMR, MS).

    • Ease of Use: Very high. Fast, simple, and requires no chemical reagents.

Method 2: Iodine Vapor
  • Principle and Mechanism: Iodine is a versatile, semi-destructive stain. Solid iodine sublimes to produce a vapor that fills the staining chamber.[7] Iodine molecules (I₂) are largely nonpolar and have an affinity for organic compounds, forming weak, colored charge-transfer complexes.[8] This interaction is particularly effective for unsaturated and aromatic compounds, resulting in temporary yellow or brown spots.[9]

  • Experimental Protocol:

    • Place a few crystals of iodine in a sealed TLC chamber and allow 15-20 minutes for the vapor to saturate the chamber.

    • Place the developed, dried TLC plate into the iodine chamber using forceps.

    • Monitor the plate. Spots typically appear as yellow-brown within 1-5 minutes.

    • Remove the plate and immediately circle the spots with a pencil, as the color will fade over time as the iodine desorbs.[10]

  • Performance Analysis:

    • Sensitivity: Moderate to low.

    • Specificity: Low. Stains a wide variety of organic compounds.

    • Destructive?: Semi-destructive. While the complex is reversible, trace iodine may remain and interfere with subsequent analyses.

    • Ease of Use: High. Simple setup, but requires a dedicated, sealed chamber and proper handling in a fume hood due to iodine's toxicity.[10]

Method 3: Potassium Permanganate (KMnO₄) Stain
  • Principle and Mechanism: This is a highly effective, destructive, and general-purpose oxidative stain.[11] The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color. It reacts with any functional group on the TLC plate that is susceptible to oxidation. During this redox reaction, the Mn(VII) in permanganate is reduced to manganese dioxide (MnO₂), a brown solid.[11] This results in the appearance of a yellow to brown spot on a purple or pink background. The background color eventually fades to brown as the silica gel itself slowly reduces the permanganate.

  • Experimental Protocol:

    • Prepare the KMnO₄ staining solution (see Section 5 for recipe).

    • Using forceps, quickly dip the dried, developed TLC plate into the stain solution for 1-2 seconds.

    • Remove the plate, let the excess stain drip off, and wipe the back with a paper towel.[7]

    • Gently warm the plate with a heat gun. Spots corresponding to oxidizable compounds will appear as yellow, yellow-brown, or white spots on a purple background.

  • Performance Analysis:

    • Sensitivity: High.

    • Specificity: Low. Reacts with a vast range of functional groups (alcohols, aldehydes, alkenes, and even the methoxy groups on the analyte).[11]

    • Destructive?: Yes. The analyte is chemically altered and cannot be recovered.

    • Ease of Use: Moderate. Requires preparation of the staining solution and careful use of a heat gun.

Method 4: Ceric Ammonium Molybdate (CAM) Stain
  • Principle and Mechanism: Also known as Hanessian's Stain, CAM is another powerful, destructive, and universal oxidative stain.[12] In the highly acidic solution, Ce(IV) and Mo(VI) act as strong oxidizing agents. Upon heating, they oxidize organic compounds on the plate while being reduced to lower oxidation states (e.g., Ce(III) and Mo(IV)/Mo(V)), which are intensely colored (typically deep blue).[11][13]

  • Experimental Protocol:

    • Prepare the CAM staining solution (see Section 5 for recipe).

    • Quickly dip the dried, developed TLC plate into the CAM solution.

    • Wipe the back of the plate and gently warm with a heat gun.

    • Most organic compounds will appear as dark blue or greenish spots against a pale yellow or blue background.

  • Performance Analysis:

    • Sensitivity: Very high. Often more sensitive than KMnO₄.[12]

    • Specificity: Low. Stains nearly all organic compounds.

    • Destructive?: Yes. The analyte is irreversibly oxidized.

    • Ease of Use: Moderate. The stain preparation is more involved, and vigorous heating is often required.[12]

Method 5: Nitro Group-Specific Staining (Reduction & Diazotization)
  • Principle and Mechanism: This is a highly specific, multi-step destructive method tailored for aromatic nitro compounds.[5] The process involves two key chemical transformations:

    • Reduction: The nitro group (-NO₂) on the benzene ring is reduced to a primary aromatic amine (-NH₂) using a reducing agent like stannous chloride (SnCl₂).

    • Diazotization & Coupling: The newly formed amine is then treated with nitrous acid (generated in situ from sodium nitrite and acid) to form a diazonium salt. This highly reactive salt is immediately coupled with an activated aromatic compound, such as β-naphthol, to form a brightly colored azo dye.[5][14]

  • Experimental Protocol:

    • After development, dry the TLC plate thoroughly.

    • Spray the plate evenly with a 5% (w/v) solution of SnCl₂ in 2M HCl.

    • Heat the plate at 100°C for 10-15 minutes to facilitate the reduction. Let it cool.

    • Spray the plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).

    • Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH.

    • Positive spots will appear as distinct orange to red spots against a pale background.[5]

  • Performance Analysis:

    • Sensitivity: Very high. Excellent for detecting trace amounts.

    • Specificity: Very high. Specific to reducible nitroaromatic compounds.

    • Destructive?: Yes. The analyte undergoes a series of chemical transformations.

    • Ease of Use: Low. This is a multi-step procedure involving multiple reagents and heating, requiring more time and expertise.

Synthesizing the Data: A Comparative Summary

To facilitate an objective comparison, the performance of each visualization method is summarized below. The experimental conditions assume a standard silica gel TLC plate developed in a 4:1 Hexane:Ethyl Acetate mobile phase.

FeatureUV ShadowingIodine VaporKMnO₄ StainCAM StainNitro-Specific Stain
Principle Fluorescence QuenchingComplexationOxidationOxidationReduction & Azo Coupling
Destructive? NoSemi-destructiveYesYesYes
Typical Spot Color Dark purple on greenYellow-brownYellow on purpleDark blue on light blueOrange-red
Sensitivity (LOD) ~100 ng~200-500 ng~50 ng~20 ng< 20 ng
Specificity Low (any UV-active)Low (general organic)Low (oxidizable groups)Very Low (most organics)Very High (nitro groups)
Ease of Use 5/5 (Excellent)4/5 (Very Good)3/5 (Good)3/5 (Good)1/5 (Complex)
Cost / Reagent Prep 5/5 (Minimal)4/5 (Simple)4/5 (Simple)2/5 (Involved)1/5 (Multi-reagent)

Decision-Making Workflow

Choosing the optimal visualization technique depends entirely on the analytical goal. The following workflow can guide the decision-making process for 1-Bromo-2,3-dimethoxy-5-nitrobenzene.

G start Start: Developed TLC Plate q1 Need to recover sample for further analysis? start->q1 uv Use UV Shadowing (254 nm) [Non-destructive] q1->uv  Yes q2 Is the primary goal to confirm presence of the nitro group specifically? q1->q2 No end_node End: Visualization Complete uv->end_node nitro_stain Use Nitro-Specific Stain (Reduction/Diazotization) [Highest Specificity] q2->nitro_stain  Yes q3 Is highest sensitivity for detecting trace impurities the priority? q2->q3 No nitro_stain->end_node cam_stain Use CAM Stain [Highest General Sensitivity] q3->cam_stain  Yes perm_stain Use KMnO4 Stain [Good General Sensitivity] q3->perm_stain No, routine check needed cam_stain->end_node perm_stain->end_node iodine Use Iodine Vapor [Quick General Screening]

Caption: Decision workflow for selecting a TLC visualization method.

Detailed Experimental Protocols

For reproducibility and self-validation, the following detailed protocols, including reagent preparation, are provided. Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 5.1: General TLC Development
  • Plate Preparation: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the origin line.

  • Development: Place the spotted plate in a sealed chamber containing the mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.

  • Completion: Allow the solvent front to travel up the plate until it is ~1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to dry completely in a fume hood before proceeding to visualization.

Protocol 5.2: Reagent Preparation
  • Potassium Permanganate (KMnO₄) Stain:

    • Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous NaOH in 200 mL of distilled water. Store in a sealed, dark bottle.

  • Ceric Ammonium Molybdate (CAM) Stain:

    • In 450 mL of distilled water, dissolve 25 g of ammonium molybdate and 6 g of cerium(IV) sulfate.[15][16]

    • Carefully and slowly add 50 mL of concentrated sulfuric acid.

    • Stir until the solution is homogeneous. Store in a sealed bottle.

  • Nitro-Specific Stain Reagents:

    • Solution A (Reducer): 5% (w/v) stannous chloride (SnCl₂) in 2M hydrochloric acid (HCl).[5]

    • Solution B (Diazotizer): 2% (w/v) sodium nitrite (NaNO₂) in distilled water. Prepare fresh.[5]

    • Solution C (Coupler): 10% (w/v) β-naphthol in 10% aqueous sodium hydroxide (NaOH).[5]

Conclusion and Recommendations

The selection of a TLC visualization method for 1-Bromo-2,3-dimethoxy-5-nitrobenzene is a balance between the required sensitivity, specificity, and the need for sample preservation.

  • For routine, non-destructive reaction monitoring , UV shadowing is the unequivocal method of choice due to its simplicity and speed.

  • For general-purpose, high-sensitivity detection of the analyte and potential non-UV-active byproducts, CAM stain offers the best performance, followed closely by KMnO₄ stain .

  • For unequivocal confirmation of the nitro functional group or for detecting the analyte in a complex mixture with high specificity, the reduction and diazotization staining protocol is unparalleled, despite its complexity.

By understanding the chemical principles and performance trade-offs detailed in this guide, researchers can confidently select the most appropriate TLC visualization method to achieve their analytical objectives with accuracy and efficiency.

References

  • PMC (2022). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. [Link]

  • Chemistry LibreTexts (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Curly Arrow (2011). Let's Talk About TLCs Part 5 - Iodine Stain. [Link]

  • iris.unina.it (1987). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. [Link]

  • YouTube (2021). The iodine staining technique for TLC analysis. [Link]

  • Unknown Source.
  • University of California, Los Angeles. TLC Stains. [Link]

  • Unknown Source. TLC stains. No URL available.
  • International Journal of Chemical and Physical Sciences (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • University of Rochester. Magic Formulas: TLC Stains. [Link]

  • Homi Bhabha Centre for Science Education. Thin Layer Chromatography. [Link]

  • PubChem. 1-Bromo-2,3-dimethoxybenzene. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • Semantic Scholar. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-nitro- (CAS 585-79-5). [Link]

  • BenchFly. Ceric Ammonium Molybdate (CAM) Stain. [Link]

  • Chemsrc. 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0. [Link]

  • Curly Arrow (2006). Let's talk about TLCs Part 2 - Hanessian's Stain. [Link]

  • Royal Society of Chemistry (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Bromo-2,3-dimethoxy-5-nitrobenzene

[1][2][3] Executive Safety Summary Immediate Action Required: This compound is a halogenated nitro-aromatic . It must be segregated from non-halogenated solvents and strong bases.[1] Primary Hazard: Skin/Eye Irritant; Po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary

Immediate Action Required: This compound is a halogenated nitro-aromatic . It must be segregated from non-halogenated solvents and strong bases.[1]

  • Primary Hazard: Skin/Eye Irritant; Potential sensitizer; Thermal instability at high temperatures (Nitro group).

  • Waste Stream: Hazardous Waste - Halogenated Organic. [2][3]

  • Destruction Method: High-temperature incineration with acid gas scrubbing.

  • Critical Restriction: DO NOT mix with strong bases (e.g., NaOH, KOH) or reducing agents during disposal prep.[2] Risk of exothermic decomposition or formation of unstable intermediates.

Chemical Profile & Hazard Assessment

To ensure safe disposal, one must understand the molecule's functional architecture.[2] We are not just disposing of a "chemical"; we are managing specific reactive groups.[4][3][5]

Structural Analysis[2]
  • Nitro Group (

    
    ):  Provides oxygen balance. While mononitro compounds are generally stable, they lower the onset temperature of decomposition.[2] This mandates protection from open flames or excessive heat during waste consolidation.
    
  • Bromine Atom (

    
    ):  Classifies the waste as Halogenated .[3] Incineration of this compound generates Hydrogen Bromide (HBr), a corrosive gas.[2] Standard boilers cannot handle this; it requires a facility with caustic scrubbers.
    
  • Methoxy Groups (

    
    ):  Electron-donating groups that activate the ring. While they generally increase stability relative to bare nitrobenzene, they increase solubility in organic solvents, aiding in cleanup.[2]
    
Physicochemical Data Table
PropertyValue / ClassificationRelevance to Disposal
Physical State Solid (Yellow crystalline powder)Requires solid waste stream or dissolution.
Melting Point ~40–45 °CLow melting point; store cool to prevent caking in waste drums.
Solubility Insoluble in water; Soluble in DCM, AcetoneUse Acetone or Dichloromethane (DCM) for decontamination.[2]
RCRA Status Characteristic (Ignitable/Toxic)Not U-Listed, but regulated as Hazardous Waste.[2]
GHS Codes H315, H319, H335PPE (Gloves/Goggles) is mandatory during handling.[2]

Waste Stream Classification (Regulatory Logic)

Proper classification is the cornerstone of compliance (EPA/RCRA).

  • Halogenated vs. Non-Halogenated: Because of the Bromine atom, this compound must enter the Halogenated Waste stream.[3]

    • Why? Mixing halogenated compounds with non-halogenated fuel blending streams can corrode incinerators and violate EPA air emission standards for dioxins/furans.

  • Solid vs. Liquid:

    • Pure Compound: Dispose of as Solid Hazardous Waste .

    • Reaction Mixtures/Mother Liquors: Dispose of as Liquid Halogenated Waste .

Operational Disposal Protocol

Follow this step-by-step workflow to ensure safety and compliance.

Phase 1: Preparation & PPE[2]
  • Engineering Controls: All operations must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a flame-resistant lab coat.[2]

Phase 2: Waste Segregation & Packaging[2]
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Carefully transfer the solid using a plastic spatula. Avoid generating dust.[4][6][7][8]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Bromo-2,3-dimethoxy-5-nitrobenzene, Solid."[2][8]

    • Hazard Checkbox: Toxic, Irritant.[4][2][6]

  • Closure: Screw the lid tight. Do not leave open in the hood.

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Solvent Compatibility: Ensure the carrier solvent is compatible. (Common solvents like DCM, Ethyl Acetate, or Acetone are safe).[2]

  • Segregation: Pour into the Halogenated Solvents carboy (typically red can or safety jug).

    • Critical: Ensure the carboy does not contain strong alkalis or oxidizers.

  • Log: Record the volume and estimated mass of the nitro compound on the waste log sheet.

Scenario C: Decontamination of Glassware
  • Solvent Rinse: Rinse contaminated flasks with a minimal amount of Acetone or Dichloromethane (DCM).

  • Disposal of Rinse: Pour the rinse into the Halogenated Liquid Waste container.

  • Triple Rinse: Repeat the rinse two more times.

  • Final Step: Allow the solvent to evaporate from the glassware in the fume hood before placing the glass in the broken glass/sharps bin (if discarding) or washing sink.

Phase 3: Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of this compound in various states.

Disposal_Workflow Start Start: 1-Bromo-2,3-dimethoxy-5-nitrobenzene Waste State_Check Determine Physical State Start->State_Check Solid_Path Pure Solid / Powder State_Check->Solid_Path Liquid_Path Solution / Mother Liquor State_Check->Liquid_Path Glass_Path Contaminated Glassware State_Check->Glass_Path Action_Solid Place in Wide-Mouth Solid Waste Container Solid_Path->Action_Solid Action_Liquid Verify Solvent Compatibility (No Strong Bases) Liquid_Path->Action_Liquid Action_Rinse Triple Rinse with Acetone/DCM Glass_Path->Action_Rinse Disposal_Halo DISPOSAL BIN: Halogenated Organic Waste Action_Solid->Disposal_Halo Label: Toxic Solid Action_Liquid->Disposal_Halo Pour into Carboy Action_Rinse->Disposal_Halo Rinsate

Figure 1: Decision tree for segregation of halogenated nitro-aromatic waste.[2]

Emergency Contingencies

Spill Procedures
  • Small Spill (< 5g):

    • Alert nearby personnel.

    • Cover with an inert absorbent (Vermiculite or chemically treated pads). Do not use paper towels (combustible).

    • Sweep into a dustpan and place in a sealed bag.

    • Label as "Hazardous Waste - Debris contaminated with Nitro-aromatics."

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they increase absorption.[2]

  • Eye Contact: Flush with water for 15 minutes.[7] Seek medical attention.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[2] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Bromo-3-methoxy-5-nitrobenzene Compound Summary (Safety & Hazards). Retrieved from [Link]

  • University of Tennessee, Knoxville EHS. (2025). Time-Sensitive Chemicals and Multi-nitrated Aromatics Safety Guide.[9] Retrieved from [Link]

Sources

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